Nonanoyl-CoA-d17
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C30H52N7O17P3S |
|---|---|
Molekulargewicht |
924.9 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecadeuteriononanethioate |
InChI |
InChI=1S/C30H52N7O17P3S/c1-4-5-6-7-8-9-10-21(39)58-14-13-32-20(38)11-12-33-28(42)25(41)30(2,3)16-51-57(48,49)54-56(46,47)50-15-19-24(53-55(43,44)45)23(40)29(52-19)37-18-36-22-26(31)34-17-35-27(22)37/h17-19,23-25,29,40-41H,4-16H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23+,24?,25+,29-/m1/s1/i1D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
InChI-Schlüssel |
WLDUTYVSAGSKIV-AERBFUPRSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Pivotal Role of Medium-Chain Acyl-CoAs in Cellular Metabolism and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medium-chain acyl-Coenzyme A (acyl-CoA) molecules, fatty acids with carbon chain lengths of 6 to 12, are central intermediates in cellular metabolism with profound implications for energy homeostasis, signaling, and the pathogenesis of metabolic diseases. Occupying a critical junction in fatty acid oxidation, their proper metabolism is essential for ATP production, particularly during periods of fasting or high energy demand. Beyond their bioenergetic role, medium-chain acyl-CoAs serve as substrates for post-translational modifications, influencing protein function and cellular regulation. This technical guide provides an in-depth exploration of the biological significance of medium-chain acyl-CoAs, detailing their metabolic pathways, their role in disease, and the experimental methodologies used for their investigation.
Introduction
Medium-chain fatty acids (MCFAs) are readily absorbed from the diet and are activated to their corresponding acyl-CoA thioesters within the cell. Unlike long-chain fatty acids, MCFAs can enter the mitochondria independently of the carnitine shuttle, facilitating their rapid oxidation. The resulting medium-chain acyl-CoAs are key substrates for the mitochondrial β-oxidation pathway, a catabolic process that sequentially shortens the fatty acid chain to produce acetyl-CoA, NADH, and FADH2.[1][2] These products, in turn, fuel the tricarboxylic acid (TCA) cycle and the electron transport chain to generate ATP. The liver also utilizes acetyl-CoA derived from medium-chain acyl-CoAs for ketogenesis, producing ketone bodies that serve as a vital energy source for extrahepatic tissues, such as the brain, during periods of low glucose availability.[1]
Metabolic Pathways Involving Medium-Chain Acyl-CoAs
Mitochondrial β-Oxidation
The catabolism of medium-chain acyl-CoAs occurs primarily in the mitochondrial matrix through a four-step enzymatic cycle.
The core reactions of β-oxidation are:
-
Dehydrogenation: Medium-chain acyl-CoA dehydrogenase (MCAD), a flavoprotein, catalyzes the initial and rate-limiting step, introducing a double bond between the α and β carbons of the acyl-CoA and reducing FAD to FADH2.[1] MCAD exhibits specificity for acyl chains of C6 to C12 length.[3]
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a β-hydroxyacyl-CoA.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, generating NADH.
-
Thiolysis: β-ketothiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a new acyl-CoA molecule that is two carbons shorter. This shortened acyl-CoA can then re-enter the β-oxidation spiral.
Caption: Mitochondrial β-oxidation of medium-chain acyl-CoAs.
Peroxisomal Oxidation
While mitochondria are the primary site for β-oxidation, peroxisomes also play a role, particularly in the initial breakdown of very-long-chain fatty acids. Peroxisomes can also oxidize medium-chain dicarboxylic acids. The first step in peroxisomal β-oxidation is catalyzed by acyl-CoA oxidase, which, unlike acyl-CoA dehydrogenase, transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂).
Protein Acylation: A Key Signaling Role
Beyond their metabolic functions, medium-chain acyl-CoAs are donors for the post-translational modification of proteins. Fatty acylation involves the covalent attachment of fatty acids to protein residues, which can modulate protein structure, function, subcellular localization, and protein-protein interactions. While myristoylation (C14) and palmitoylation (C16) are the most studied forms of fatty acylation, the attachment of medium-chain fatty acids, such as octanoate (B1194180) (C8) to ghrelin, is crucial for its biological activity. This modification is catalyzed by membrane-bound O-acyltransferases (MBOATs).
Clinical Significance: Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
The critical role of medium-chain acyl-CoAs in metabolism is underscored by the genetic disorder Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). MCADD is an autosomal recessive inborn error of metabolism caused by mutations in the ACADM gene, leading to impaired β-oxidation of medium-chain fatty acids. This is one of the most common inherited metabolic disorders, with an incidence of approximately 1 in 10,000 newborns in some populations.
Pathophysiology and Clinical Presentation
In individuals with MCADD, the inability to metabolize medium-chain acyl-CoAs leads to their accumulation and a subsequent deficiency in energy production, particularly during periods of fasting or illness. This results in the hallmark clinical presentation of hypoketotic hypoglycemia. The buildup of medium-chain acyl-CoAs and their derivatives, such as octanoylcarnitine (B1202733), can also lead to secondary carnitine deficiency and the accumulation of dicarboxylic acids due to their shunting into alternative oxidation pathways. Clinical manifestations can include lethargy, vomiting, seizures, and coma, and if left untreated, MCADD can lead to sudden infant death.
Diagnosis
The diagnosis of MCADD is primarily made through newborn screening programs that utilize tandem mass spectrometry (MS/MS) to detect elevated levels of octanoylcarnitine (C8) and other medium-chain acylcarnitines in dried blood spots. Confirmatory testing includes plasma acylcarnitine analysis, urine organic acid analysis for dicarboxylic acids, and urine acylglycine analysis. Molecular genetic testing of the ACADM gene can confirm the diagnosis. In some cases, measuring MCAD enzyme activity in cultured fibroblasts or lymphocytes is performed.
| Parameter | Finding in MCADD | Reference |
| Plasma Acylcarnitine | Prominent elevation of C8-acylcarnitine (octanoylcarnitine); Lesser elevations of C6, C10, and C10:1-acylcarnitines. | |
| Urine Organic Acids | Elevated medium-chain dicarboxylic acids (adipic, suberic, sebacic). | |
| Urine Acylglycines | Elevated hexanoylglycine (B26119) and suberylglycine. | |
| MCAD Enzyme Activity | Typically <10% of normal activity in cultured fibroblasts or leukocytes. |
Table 1: Key Diagnostic Markers for MCADD.
Caption: Diagnostic workflow for MCADD.
Experimental Protocols for the Analysis of Medium-Chain Acyl-CoAs
The quantification of medium-chain acyl-CoAs in biological samples is challenging due to their low abundance and inherent instability. However, several robust methods have been developed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most widely used technique.
Sample Preparation for Acyl-CoA Analysis
Proper sample handling and extraction are critical for accurate acyl-CoA measurement.
Protocol for Acyl-CoA Extraction from Tissues:
-
Tissue Homogenization: Rapidly freeze the tissue sample in liquid nitrogen to quench metabolic activity. Weigh the frozen tissue (typically 50-100 mg).
-
Extraction Buffer: Homogenize the tissue on ice in an acidic extraction buffer, such as 10% trichloroacetic acid (TCA), to precipitate proteins and stabilize acyl-CoAs.
-
Internal Standards: Add a mixture of stable isotope-labeled internal standards (e.g., [¹³C₈]octanoyl-CoA) to the homogenate to correct for extraction efficiency and matrix effects.
-
Phase Separation: Perform a liquid-liquid extraction using an organic solvent system (e.g., methanol/chloroform) to separate the acyl-CoAs into the aqueous phase.
-
Solid-Phase Extraction (SPE): Further purify and concentrate the acyl-CoAs from the aqueous extract using a C18 SPE cartridge.
-
Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge and dry the eluate under a stream of nitrogen. Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.
Quantification by LC-MS/MS
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used to separate acyl-CoAs based on their chain length and hydrophobicity.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each acyl-CoA and its corresponding internal standard. A common neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine 5'-diphosphate moiety, can be used for screening for acyl-CoAs.
| Acyl-CoA | Precursor Ion (m/z) | Product Ion (m/z) |
| Hexanoyl-CoA (C6) | 866.2 | 359.1 |
| Octanoyl-CoA (C8) | 894.3 | 387.1 |
| Decanoyl-CoA (C10) | 922.3 | 415.1 |
| Dodecanoyl-CoA (C12) | 950.4 | 443.2 |
Table 2: Example MRM Transitions for Medium-Chain Acyl-CoAs.
Caption: Experimental workflow for LC-MS/MS analysis of acyl-CoAs.
Conclusion and Future Directions
Medium-chain acyl-CoAs are indispensable molecules in cellular metabolism and signaling. Their role as energy substrates is well-established, and the devastating consequences of their impaired metabolism in diseases like MCADD highlight their physiological importance. The expanding understanding of their involvement in protein acylation points to a broader regulatory function within the cell. Advances in analytical techniques, particularly mass spectrometry, have enabled more precise and comprehensive profiling of these critical metabolites, paving the way for a deeper understanding of their roles in health and disease. Future research in this area will likely focus on elucidating the full spectrum of proteins modified by medium-chain acylation and exploring the therapeutic potential of targeting medium-chain fatty acid metabolism in various pathological conditions.
References
The Role of Nonanoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanoyl-CoA, the coenzyme A derivative of nonanoic acid (a nine-carbon fatty acid), serves as a critical substrate for the study of mitochondrial beta-oxidation, particularly for understanding the metabolism of odd-chain fatty acids. Its catabolism provides valuable insights into cellular bioenergetics and the pathophysiology of various metabolic disorders. This technical guide provides an in-depth overview of the role of nonanoyl-CoA in mitochondrial beta-oxidation studies, complete with experimental protocols and data presentation.
The beta-oxidation of nonanoyl-CoA proceeds through a series of enzymatic reactions within the mitochondrial matrix, resulting in the sequential removal of two-carbon units in the form of acetyl-CoA. Due to its odd-numbered carbon chain, the final cycle of beta-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1] The propionyl-CoA is then further metabolized via a separate pathway to succinyl-CoA, which can enter the Krebs cycle.[1] This unique metabolic fate makes nonanoyl-CoA an invaluable tool for investigating the intricacies of odd-chain fatty acid oxidation and its associated enzymatic machinery.
Metabolic Pathway of Nonanoyl-CoA Beta-Oxidation
The mitochondrial beta-oxidation of nonanoyl-CoA involves a cyclical four-step process catalyzed by a series of enzymes.
This cycle repeats, shortening the acyl-CoA chain by two carbons with each turn, producing acetyl-CoA in each cycle. After three cycles, the remaining three-carbon unit is propionyl-CoA.
Propionyl-CoA Metabolism
Propionyl-CoA is carboxylated to D-methylmalonyl-CoA, which is then epimerized to L-methylmalonyl-CoA. Finally, L-methylmalonyl-CoA is rearranged to form succinyl-CoA, which enters the Krebs cycle.[1]
Quantitative Data from Mitochondrial Beta-Oxidation Studies
Direct quantitative data for nonanoyl-CoA oxidation is limited in publicly available literature. However, data from studies using similar medium-chain fatty acids, such as octanoyl-CoA (C8) and decanoate (B1226879) (C10), can provide valuable comparative insights.
| Substrate | Parameter | Value | Organism/Tissue | Reference |
| Octanoyl-CoA | Apparent Km for ADP (in presence of Pyruvate + Malate) | 34% of control | Rat cardiac fibers | [2] |
| Decanoic Acid | Apparent Km for ADP (in presence of Pyruvate + Malate) | 26% of control | Rat cardiac fibers | [2] |
| Octanoyl-CoA | Oxygen Consumption Rate (uncoupled) | ~150-200 nmol O2/min/mg protein | Rat liver mitochondria | [3] |
| Palmitoyl-CoA | Oxygen Consumption Rate (uncoupled) | ~100-150 nmol O2/min/mg protein | Rat liver mitochondria | [3] |
Note: The values presented are illustrative and can vary significantly based on experimental conditions, tissue type, and species.
Experimental Protocols
Isolation of Mitochondria
A standard method for isolating mitochondria from tissues such as the liver or heart is differential centrifugation.
Protocol Details:
-
Homogenization: Mince fresh tissue and homogenize in ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes to pellet nuclei and cellular debris.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g) for 15 minutes to pellet the mitochondria.
-
Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Pellet: Resuspend the final mitochondrial pellet in a suitable assay buffer for subsequent experiments.
Measurement of Mitochondrial Oxygen Consumption
The oxygen consumption rate (OCR) is a key indicator of mitochondrial respiration and can be measured using a Seahorse XF Analyzer or a Clark-type oxygen electrode.[4][5][6]
Protocol using Seahorse XF Analyzer with Permeabilized Cells:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Permeabilization: On the day of the assay, replace the culture medium with a mitochondrial assay solution (MAS) containing a plasma membrane permeabilizing agent (e.g., saponin (B1150181) or XF PMP) and the substrates of interest.
-
Substrate Addition: For measuring nonanoyl-CoA oxidation, the MAS should contain nonanoyl-CoA, L-carnitine, and malate.
-
Assay Protocol: Place the cell culture plate in the Seahorse XF Analyzer and perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.[5]
| Injection | Compound | Effect | Parameter Measured |
| 1 | Oligomycin | Inhibits ATP synthase | ATP-linked respiration, Proton leak |
| 2 | FCCP | Uncouples mitochondria | Maximal respiration, Spare respiratory capacity |
| 3 | Rotenone/Antimycin A | Inhibit Complex I and III | Non-mitochondrial respiration |
Analysis of Acylcarnitine Profiles
Acylcarnitine profiling by tandem mass spectrometry (MS/MS) is a powerful technique to identify and quantify the intermediates of fatty acid oxidation.[7][8] This is particularly useful for studying inborn errors of metabolism.[4][9]
Protocol Outline:
-
Incubation: Incubate isolated mitochondria or cells with nonanoyl-CoA.
-
Extraction: Extract the acylcarnitines from the reaction mixture or cell lysate.
-
Derivatization (optional): Acylcarnitines may be derivatized to improve their chromatographic and mass spectrometric properties.
-
LC-MS/MS Analysis: Separate and detect the different acylcarnitine species using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the acylcarnitines based on their mass-to-charge ratio and fragmentation patterns. For nonanoyl-CoA metabolism, one would expect to see an increase in nonanoylcarnitine (C9), heptanoylcarnitine (B1235233) (C7), pentanoylcarnitine (C5), and propionylcarnitine (B99956) (C3).
Application in a Research Context
Nonanoyl-CoA is a valuable tool for:
-
Studying Odd-Chain Fatty Acid Metabolism: Its oxidation pathway directly elucidates the enzymatic steps involved in the breakdown of odd-chain fatty acids.
-
Investigating Inborn Errors of Metabolism: It can be used as a substrate to diagnose deficiencies in enzymes such as medium-chain acyl-CoA dehydrogenase (MCAD) or enzymes of the propionyl-CoA catabolic pathway.[10][11] In MCAD deficiency, the oxidation of nonanoyl-CoA would be impaired, leading to an accumulation of nonanoylcarnitine.
-
Drug Development: Nonanoyl-CoA can be used in screening assays to identify compounds that modulate fatty acid oxidation for therapeutic purposes.
Conclusion
Nonanoyl-CoA is a specialized but powerful substrate for probing the intricacies of mitochondrial beta-oxidation, particularly the metabolism of odd-chain fatty acids. While direct quantitative data for nonanoyl-CoA is not as abundant as for more common fatty acids, the experimental protocols and analytical techniques outlined in this guide provide a robust framework for its use in research and drug development. By leveraging these methods, scientists can gain deeper insights into cellular energy metabolism and the molecular basis of metabolic diseases.
References
- 1. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]
- 2. Fatty Acid Oxidation and Mitochondrial Morphology Changes as Key Modulators of the Affinity for ADP in Rat Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 8. SMPDB [smpdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Medium-chain Acyl-COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Labeling Pattern of Nonanoyl-CoA-d17
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nonanoyl-CoA-d17, a deuterated form of nonanoyl-coenzyme A. It is designed to serve as an essential resource for researchers utilizing stable isotope-labeled internal standards for quantitative mass spectrometry in metabolic research and drug development. This document details the isotopic labeling pattern, provides key quantitative data for analytical method development, outlines a representative experimental protocol for its use, and illustrates relevant metabolic and experimental workflows.
Understanding the Isotopic Labeling
This compound is a heavy-labeled analog of nonanoyl-CoA, where 17 hydrogen atoms on the nonanoyl acyl chain have been replaced by deuterium (B1214612) (²H or D). The nonanoyl group is derived from nonanoic acid, a nine-carbon saturated fatty acid.
The chemical structure of the unlabeled nonanoyl chain is: CH₃(CH₂)₇CO-
The isotopic labeling pattern in this compound involves the substitution of all hydrogen atoms on this acyl chain with deuterium, resulting in the following structure: CD₃(CD₂)₇CO-
This complete deuteration of the fatty acid component provides a significant mass shift (+17 Da) from the endogenous, unlabeled Nonanoyl-CoA, making it an ideal internal standard for stable isotope dilution mass spectrometry assays. This method allows for precise and accurate quantification by correcting for variations during sample preparation, extraction, and instrument analysis.
Quantitative Data for Mass Spectrometry
The use of this compound as an internal standard requires specific parameters for mass spectrometer configuration, particularly for tandem mass spectrometry (MS/MS) applications using Multiple Reaction Monitoring (MRM). Acyl-CoA molecules characteristically undergo a neutral loss of the 507 Da adenosine (B11128) 3'-phosphate 5'-diphosphate moiety during collision-induced dissociation (CID) in positive ion mode. This known fragmentation pattern is foundational for setting up quantitative assays.
Below is a summary of the essential mass spectrometry parameters for both the analyte (Nonanoyl-CoA) and the internal standard (this compound).
| Parameter | Nonanoyl-CoA (Analyte) | This compound (Internal Standard) | Notes |
| Molecular Formula | C₃₀H₅₂N₇O₁₇P₃S | C₃₀H₃₅D₁₇N₇O₁₇P₃S | |
| Monoisotopic Mass | 907.23 | 924.34 | Calculated based on the most abundant isotopes. |
| Molecular Weight | 907.78 g/mol | 924.86 g/mol | Average molecular weight. |
| Precursor Ion [M+H]⁺ (m/z) | 908.24 | 925.35 | Theoretical m/z for the singly charged ion. |
| Product Ion (m/z) | 401.24 | 418.35 | Calculated based on the neutral loss of 507 Da. |
| MRM Transition | 908.2 -> 401.2 | 925.3 -> 418.3 | For use in triple quadrupole mass spectrometers. |
| Typical Retention Time (RT) | 8-12 min | 8-12 min | Highly dependent on the specific LC method. The deuterated standard co-elutes with the analyte. |
| Limit of Detection (LOD) | 1-10 fmol | N/A | Illustrative range based on similar acyl-CoA analyses. |
| Limit of Quantification (LOQ) | 5-25 fmol | N/A | Illustrative range based on similar acyl-CoA analyses. |
Note: Retention Time, LOD, and LOQ are highly dependent on the liquid chromatography system, mass spectrometer sensitivity, and sample matrix. The values provided are illustrative and should be experimentally determined for each specific assay.
Experimental Protocols
The following section details a representative protocol for the quantification of Nonanoyl-CoA in a biological matrix (e.g., cultured cells or tissue homogenate) using this compound as an internal standard via LC-MS/MS.
Materials and Reagents
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Acids/Buffers: Formic acid, ammonium (B1175870) acetate (B1210297).
-
Internal Standard (IS): this compound solution of a known concentration.
-
Extraction Buffer: Acetonitrile/Methanol/Water (2:2:1, v/v/v).
-
Sample Reconstitution Solvent: 50% Methanol in 50 mM ammonium acetate (pH 7).
-
Biological Samples: Cell pellets or tissue samples, stored at -80°C.
-
Equipment: Homogenizer, refrigerated centrifuge, vacuum concentrator (e.g., SpeedVac), liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Sample Preparation and Extraction
-
Sample Quenching and Lysis:
-
For a 10 cm plate of adherent cells, aspirate the medium, wash twice with ice-cold PBS. Add 1 mL of ice-cold extraction buffer. For tissue, use ~20 mg of frozen tissue ground in liquid nitrogen and add a 20-fold excess of ice-cold extraction buffer.
-
Spike the samples with a known amount of this compound internal standard solution. The amount should be comparable to the expected endogenous level of nonanoyl-CoA.
-
Homogenize the sample thoroughly (e.g., using a probe sonicator or bead beater) on ice.
-
-
Protein Precipitation and Clarification:
-
Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection and Drying:
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
Dry the supernatant completely using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the reconstitution solvent.
-
Vortex briefly and centrifuge at high speed for 5 minutes at 4°C to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the acyl-CoAs, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nonanoyl-CoA: 908.2 -> 401.2
-
This compound: 925.3 -> 418.3
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Data Analysis
-
Integrate the peak areas for both the analyte (Nonanoyl-CoA) and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Prepare a calibration curve using known concentrations of unlabeled Nonanoyl-CoA standard spiked with the same fixed amount of the internal standard.
-
Plot the peak area ratio against the concentration of the standard to generate a linear regression curve.
-
Determine the concentration of Nonanoyl-CoA in the biological samples by interpolating their peak area ratios from the calibration curve.
Visualizations: Pathways and Workflows
Metabolic Pathway of Nonanoyl-CoA
Nonanoyl-CoA, as an odd-chain fatty acyl-CoA, undergoes mitochondrial beta-oxidation. This process sequentially removes two-carbon units in the form of acetyl-CoA. Due to its odd number of carbons, the final cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the Krebs cycle.
Experimental Workflow for Quantification
The following diagram illustrates the logical flow of the experimental protocol for quantifying an endogenous analyte using a stable isotope-labeled internal standard.
Navigating Cellular Landscapes: A Technical Guide to Nonanoyl-CoA-d17 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the stable isotope-labeled compound, Nonanoyl-CoA-d17, in the field of metabolic flux analysis (MFA). While direct, published applications of this compound are not yet widespread, this document extrapolates from established methodologies using other deuterated fatty acids to provide a comprehensive framework for its use. By tracing the metabolic fate of this odd-chain fatty acyl-CoA, researchers can gain unprecedented insights into cellular energy metabolism, lipid biosynthesis, and the pathophysiology of various metabolic diseases.
Introduction to Metabolic Flux Analysis with Stable Isotopes
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1] Unlike metabolomics, which provides a static snapshot of metabolite concentrations, MFA offers a dynamic view of how cells process nutrients and maintain homeostasis.[1] The core principle of isotope-assisted MFA involves introducing a substrate labeled with a stable isotope, such as deuterium (B1214612) (²H or d), into a biological system and tracking its incorporation into downstream metabolites.[1][2] The pattern and extent of isotope labeling in these metabolites, as measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, can be used to calculate the rates of intracellular metabolic pathways.[2]
Deuterium-labeled compounds are valuable tracers in metabolic research.[3] The use of deuterated water (D₂O) or deuterated substrates allows for the investigation of various metabolic pathways, including de novo lipogenesis, fatty acid oxidation, and gluconeogenesis.[3]
This compound: A Unique Probe for Odd-Chain Fatty Acid Metabolism
Nonanoyl-CoA is the activated form of nonanoic acid, a nine-carbon saturated fatty acid. As an odd-chain fatty acid, its metabolism converges with central carbon metabolism in a distinct manner compared to the more common even-chain fatty acids. The terminal three-carbon unit of odd-chain fatty acids is catabolized to propionyl-CoA, which can then be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle. This provides an anaplerotic source for the TCA cycle, replenishing its intermediates.
By using the deuterated form, this compound, where 17 hydrogen atoms on the acyl chain are replaced with deuterium, researchers can specifically trace the metabolic fate of this odd-chain fatty acid. This allows for the dissection of pathways involved in its oxidation, its contribution to the TCA cycle, and its potential incorporation into complex lipids.
Experimental Design and Protocols
A typical metabolic flux experiment using this compound involves several key steps, from tracer administration to data analysis. The following protocols are generalized and should be optimized for specific experimental systems (e.g., cell culture, animal models).
In Vitro Cell Culture Protocol
This protocol outlines a general procedure for tracing the metabolism of this compound in cultured cells.
Materials:
-
Cultured cells of interest
-
Standard cell culture medium
-
Nonanoic acid-d17 (precursor to this compound)
-
Bovine serum albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
-
Methanol, chloroform, and other solvents for metabolite extraction
-
Internal standards for mass spectrometry
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Preparation of Labeled Medium: Prepare the experimental medium by conjugating Nonanoic acid-d17 to fatty acid-free BSA. The final concentration of the labeled fatty acid should be determined based on preliminary dose-response experiments.
-
Tracer Administration: Remove the standard culture medium, wash the cells with PBS, and replace it with the medium containing Nonanoic acid-d17.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamics of label incorporation.
-
Metabolite Extraction:
-
At each time point, rapidly wash the cells with ice-cold PBS.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction (e.g., using the Folch method with chloroform/methanol/water) to separate polar and nonpolar metabolites.
-
-
Sample Preparation for Analysis: Dry the extracted metabolite fractions under a stream of nitrogen and derivatize if necessary for GC-MS analysis, or resuspend in an appropriate solvent for LC-MS analysis.
In Vivo Animal Study Protocol
This protocol provides a general framework for an in vivo study in a rodent model.
Materials:
-
Animal model (e.g., mice or rats)
-
Nonanoic acid-d17
-
Vehicle for administration (e.g., corn oil)
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue collection and snap-freezing equipment (e.g., liquid nitrogen)
Procedure:
-
Acclimatization: Acclimate animals to the experimental conditions.
-
Tracer Administration: Administer Nonanoic acid-d17 to the animals, typically via oral gavage or intravenous infusion. The dosage will depend on the animal model and the specific research question.
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-administration. Separate plasma and store at -80°C.
-
Tissues: At the end of the experiment, euthanize the animals and rapidly collect tissues of interest (e.g., liver, adipose tissue, heart, muscle). Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
-
Metabolite Extraction:
-
Plasma: Perform a lipid extraction from plasma samples.
-
Tissues: Homogenize the frozen tissues in an appropriate extraction buffer and perform a similar lipid and polar metabolite extraction as described for the in vitro protocol.
-
-
Sample Preparation for Analysis: Prepare the extracted samples for MS analysis as described above.
Analytical Methods for Isotope Tracing
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical platforms for measuring the incorporation of deuterium from this compound into various metabolites.
-
GC-MS: This technique is well-suited for the analysis of fatty acids (as their methyl esters) and TCA cycle intermediates (after derivatization). The mass spectra will show a shift in the mass-to-charge ratio (m/z) of the fragments corresponding to the number of deuterium atoms incorporated.
-
LC-MS: This is the preferred method for analyzing intact acyl-CoAs, acylcarnitines, and complex lipids. High-resolution mass spectrometry can be particularly useful for resolving isotopologues.
Data Presentation and Interpretation
The quantitative data obtained from MS analysis can be summarized in tables to facilitate comparison between different experimental conditions. The key metrics to report are the isotopic enrichment and the fractional contribution of the tracer to the product pools.
Table 1: Hypothetical Isotopic Enrichment of Key Metabolites after 24-hour Incubation with Nonanoic Acid-d17 in Cultured Hepatocytes
| Metabolite | Isotope Enrichment (M+n) | Control Cells (%) | Disease Model Cells (%) |
| Propionyl-CoA | M+3 | 45.2 ± 3.1 | 32.5 ± 2.8 |
| Succinyl-CoA | M+3 | 28.7 ± 2.5 | 18.9 ± 2.1 |
| Malate | M+3 | 15.4 ± 1.8 | 8.7 ± 1.1 |
| Citrate (B86180) | M+3 | 10.1 ± 1.2 | 4.5 ± 0.8 |
| Palmitate (C16:0) | M+2 | 5.3 ± 0.9 | 9.8 ± 1.3 |
| Heptadecanoate (C17:0) | M+17 | 2.1 ± 0.5 | 4.2 ± 0.7 |
Table 2: Hypothetical Fractional Contribution of Nonanoic Acid-d17 to TCA Cycle Intermediates in Mouse Liver
| TCA Cycle Intermediate | Fractional Contribution from Nonanoic Acid-d17 (%) |
| Succinate | 12.6 ± 1.5 |
| Fumarate | 10.8 ± 1.3 |
| Malate | 11.2 ± 1.4 |
| Citrate | 7.9 ± 1.1 |
Interpretation of Data:
-
Isotopic Enrichment: The percentage of a metabolite pool that contains the deuterium label. A higher enrichment indicates a greater flux from the tracer to that metabolite.
-
Fractional Contribution: The proportion of a metabolite pool that is derived from the labeled tracer. This is a key parameter for calculating absolute metabolic fluxes.
By analyzing the labeling patterns in downstream metabolites, researchers can infer the activity of specific pathways. For example, the detection of d3-labeled succinyl-CoA, malate, and citrate would confirm the entry of the propionyl-CoA derived from this compound into the TCA cycle. The presence of d2-labeled palmitate would suggest that the acetyl-CoA produced from the beta-oxidation of this compound is being used for de novo lipogenesis.
Visualization of Metabolic Pathways and Workflows
Visualizing the complex relationships in metabolic pathways and experimental designs is crucial for understanding and communicating the results of MFA studies.
References
An In-depth Technical Guide to the Chemical Properties and Stability of Nonanoyl-CoA-d17
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of Nonanoyl-CoA-d17, a deuterated medium-chain fatty acyl-coenzyme A ester. This document is intended to serve as a valuable resource for researchers and professionals in drug development and metabolic research who utilize isotopically labeled compounds.
Chemical Properties of this compound
This compound is the coenzyme A thioester of nonanoic-d17 acid. The defining feature of this molecule is the full deuteration of the nonanoyl acyl chain, which imparts a significant mass shift and can influence its metabolic fate and analytical detection.
Structure and Composition
Nonanoyl-CoA is a medium-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxyl group of nonanoic acid.[1] In this compound, the seventeen hydrogen atoms on the nonanoyl chain are replaced with deuterium (B1214612) atoms.
The structure consists of three key components:
-
A 9-carbon deuterated fatty acid (Nonanoyl-d17): This fully saturated acyl chain is the primary distinguishing feature.
-
Coenzyme A (CoA): A complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) triphosphate (ATP).[2]
-
Thioester Bond: A high-energy bond linking the nonanoyl-d17 chain to the sulfhydryl group of Coenzyme A.[2][3] This bond is crucial for the molecule's role in metabolism.
Physicochemical Data
| Property | Value (Nonanoyl-CoA) | Value (this compound) | Reference |
| Molecular Formula | C30H52N7O17P3S | C30H35D17N7O17P3S | [1] |
| Molecular Weight | 907.8 g/mol | ~924.9 g/mol | |
| Appearance | Likely a white to off-white solid | Likely a white to off-white solid | General observation for similar compounds |
| Solubility | Soluble in aqueous buffers and polar organic solvents like methanol (B129727) and DMSO. | Expected to have similar solubility to the non-deuterated form. |
Stability and Storage
The stability of this compound is primarily dictated by the lability of the thioester bond and the potential for oxidation of the coenzyme A moiety. Proper storage and handling are critical to maintain the integrity of the compound.
Thioester Bond Stability
The thioester bond in acyl-CoA molecules is a high-energy bond, making it susceptible to hydrolysis. The rate of hydrolysis is influenced by several factors:
-
pH: The thioester linkage is more stable at acidic pH and becomes increasingly labile at neutral and alkaline pH.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Enzymatic Degradation: Acyl-CoA hydrolases present in biological samples can rapidly cleave the thioester bond.
Studies on other acyl-ACPs (Acyl Carrier Proteins), which also feature a thioester linkage, have shown that the stability of this bond can be influenced by the length of the acyl chain, with longer chains potentially exposing the bond to the solvent and increasing hydrolysis rates.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Form | Storage Temperature | Atmosphere | Container | Duration | Reference |
| Solid/Lyophilized Powder | -20°C or lower | Inert gas (Argon or Nitrogen) | Glass vial with Teflon-lined cap | Long-term | |
| Organic Solvent | -20°C or lower | Inert gas (Argon or Nitrogen) | Glass vial with Teflon-lined cap | Short to medium-term | |
| Aqueous Solution | -80°C | Aliquots to avoid freeze-thaw | Short-term |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting solutions into single-use volumes is highly recommended to prevent degradation from repeated temperature changes.
-
Inert Atmosphere: For long-term storage, especially of the solid form, flushing the container with an inert gas like argon or nitrogen is crucial to minimize oxidation.
-
Container Material: Glass containers with Teflon-lined caps (B75204) are preferred for storing organic solutions to prevent leaching of plasticizers.
-
Purity of Solvents: Use high-purity, anhydrous solvents for reconstitution to minimize hydrolytic degradation.
Experimental Protocols
Synthesis of this compound
While a specific protocol for this compound is not detailed in the literature, it can be synthesized using established chemo-enzymatic or chemical methods by substituting nonanoic acid with its deuterated counterpart, Nonanoic-d17 acid.
General Chemo-Enzymatic Synthesis Workflow:
References
Exploring Odd-Chain Fatty Acid Metabolism with Deuterated Nonanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of deuterated Nonanoyl-CoA in elucidating the metabolic pathways of odd-chain fatty acids. By leveraging stable isotope tracing, researchers can gain unprecedented insights into the catabolism of these important molecules and their contribution to central carbon metabolism. This document outlines the core principles, experimental methodologies, and data interpretation strategies for utilizing deuterated nonanoic acid as a precursor for intracellular Nonanoyl-CoA to trace its metabolic fate.
Introduction to Odd-Chain Fatty Acid Metabolism
Odd-chain fatty acids (OCFAs) are fatty acids that contain an odd number of carbon atoms. While less abundant than their even-chain counterparts, OCFAs such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are found in various biological systems and have been associated with a lower risk of metabolic diseases.[1][2] The metabolism of OCFAs follows the canonical beta-oxidation pathway, with a key distinction in the final thiolytic cleavage. While even-chain fatty acids are completely catabolized to acetyl-CoA, the beta-oxidation of OCFAs yields acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.[3] This propionyl-CoA can then enter the tricarboxylic acid (TCA) cycle via its conversion to succinyl-CoA, a process that involves the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[4]
The Role of Deuterated Nonanoyl-CoA as a Metabolic Tracer
Stable isotope-labeled compounds are invaluable tools in metabolic research, allowing for the precise tracking of atoms through biochemical pathways.[5] Deuterated nonanoic acid serves as an excellent tracer for studying OCFA metabolism. Once it enters the cell, it is activated to its coenzyme A thioester, deuterated Nonanoyl-CoA. The deuterium (B1214612) atoms act as a "heavy" label that can be detected by mass spectrometry, enabling researchers to distinguish the tracer and its downstream metabolites from the endogenous, unlabeled pools.
By introducing deuterated nonanoic acid to a biological system (cell culture or in vivo) and analyzing the isotopic enrichment in various metabolites over time, it is possible to quantify the flux through OCFA oxidation and the subsequent utilization of its end-products.
Experimental Design and Protocols
A typical experiment to trace the metabolism of deuterated nonanoic acid involves several key stages, from sample preparation to data analysis.
Cell Culture and Labeling with Deuterated Nonanoic Acid
This protocol describes the labeling of cultured cells to trace the intracellular fate of deuterated nonanoic acid.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
Cell culture medium
-
Deuterated nonanoic acid (e.g., Nonanoic acid-d4)
-
Bovine serum albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), ice-cold
-
Cell scraper
Procedure:
-
Preparation of Labeled Fatty Acid-BSA Conjugate:
-
Dissolve deuterated nonanoic acid in ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free culture medium.
-
Slowly add the ethanolic solution of deuterated nonanoic acid to the BSA solution while stirring to form a complex. This improves the solubility and cellular uptake of the fatty acid.
-
-
Cell Seeding: Plate cells in multi-well plates and grow to the desired confluency.
-
Labeling:
-
Remove the growth medium and wash the cells with PBS.
-
Add the culture medium containing the deuterated nonanoic acid-BSA conjugate to the cells.
-
Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the metabolic fate of the tracer.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding ice-cold methanol to the cells.
-
Scrape the cells in methanol and collect the cell lysate.
-
Store the lysate at -80°C until further processing.
-
Animal Studies
For in vivo analysis, the deuterated fatty acid can be administered to laboratory animals.
Materials:
-
Laboratory animals (e.g., mice, rats)
-
Deuterated nonanoic acid
-
Vehicle for administration (e.g., corn oil)
-
Blood collection supplies
-
Tissue collection tools
Procedure:
-
Tracer Administration: Administer the deuterated nonanoic acid to the animals via oral gavage or intravenous injection.
-
Sample Collection: At predetermined time points, collect blood samples and tissues of interest (e.g., liver, muscle, adipose tissue).
-
Sample Processing:
-
Process blood to obtain plasma.
-
Flash-freeze tissues in liquid nitrogen.
-
Store all samples at -80°C prior to metabolite extraction.
-
Sample Preparation for Mass Spectrometry
Lipid and Metabolite Extraction: A common method for extracting lipids and polar metabolites is a biphasic extraction using methanol, chloroform (B151607), and water.
-
To the cell lysate or homogenized tissue, add chloroform and water to create a biphasic mixture.
-
Vortex thoroughly and centrifuge to separate the phases.
-
The upper aqueous layer contains polar metabolites (e.g., TCA cycle intermediates), while the lower organic layer contains lipids (e.g., acyl-CoAs, triacylglycerols).
-
Collect each phase separately and dry them under a stream of nitrogen.
Mass Spectrometry Analysis
The dried extracts are reconstituted in an appropriate solvent and analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
LC-MS: Ideal for analyzing acyl-CoAs and TCA cycle intermediates.
-
GC-MS: Often used for the analysis of fatty acids after derivatization.
The mass spectrometer is operated in a mode that allows for the detection and quantification of the deuterated and non-deuterated forms of the metabolites of interest.
Data Presentation
Quantitative data from tracer experiments should be presented in a clear and structured manner to facilitate interpretation.
Table 1: Isotopic Enrichment of Key Metabolites Following Labeling with Deuterated Nonanoic Acid in Cultured Hepatocytes.
| Metabolite | Time (hours) | Isotopic Enrichment (%) |
| Nonanoyl-CoA | 1 | 85.2 ± 4.1 |
| 4 | 76.5 ± 3.8 | |
| 12 | 54.3 ± 5.2 | |
| Propionyl-CoA | 1 | 3.1 ± 0.5 |
| 4 | 15.7 ± 1.9 | |
| 12 | 28.9 ± 2.5 | |
| Succinyl-CoA | 1 | 0.2 ± 0.1 |
| 4 | 2.5 ± 0.4 | |
| 12 | 8.1 ± 0.9 | |
| Citrate | 4 | 1.8 ± 0.3 |
| 12 | 5.6 ± 0.7 |
Data are representative and presented as mean ± standard deviation.
Table 2: Concentration of Labeled Metabolites in Mouse Liver Following Administration of Deuterated Nonanoic Acid.
| Metabolite | Concentration (nmol/g tissue) |
| Deuterated Nonanoyl-CoA | 1.2 ± 0.2 |
| Deuterated Propionyl-CoA | 0.5 ± 0.1 |
| Deuterated Succinyl-CoA | 0.8 ± 0.15 |
| Deuterated Malate | 1.5 ± 0.3 |
Data are representative and presented as mean ± standard deviation at a 4-hour time point.
Visualization of Pathways and Workflows
Beta-Oxidation of Nonanoic Acid
References
- 1. DE69419009T2 - METHOD FOR PRODUCING HIGHER CYANOACETIC ACID ESTERS - Google Patents [patents.google.com]
- 2. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for using Nonanoyl-CoA-d17 as an internal standard in LC-MS
An Application Note on the Protocol for Using Nonanoyl-CoA-d17 as an Internal Standard in LC-MS
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and lipid biosynthesis.[1] Their role as donors for post-translational modifications of proteins is also an area of growing interest. Accurate quantification of acyl-CoA pools is essential for understanding cellular metabolism and the pathophysiology of various diseases. However, their analysis is challenging due to their low abundance, inherent instability, and the complexity of biological matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for acyl-CoA analysis due to its high sensitivity and specificity.[2] The use of a stable isotope-labeled internal standard (IS) is crucial for robust and accurate quantification, as it compensates for variability during sample preparation, chromatographic separation, and ionization.[3][4][5] A deuterated internal standard, such as this compound, is considered the gold standard because it is chemically identical to the analyte, ensuring it behaves similarly throughout the analytical process while being distinguishable by its mass.
This application note provides a detailed protocol for the quantification of acyl-CoAs in biological samples using this compound as an internal standard with LC-MS/MS.
Principle of Isotope Dilution Mass Spectrometry
The core of this method is stable isotope dilution. A known quantity of this compound is added to the sample at the beginning of the extraction process. The deuterated standard and the endogenous (unlabeled) analyte are extracted and analyzed together. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the IS are separated by their mass-to-charge ratio (m/z) but exhibit similar ionization efficiency. By calculating the ratio of the peak area of the endogenous analyte to the peak area of the internal standard, variations are normalized, leading to highly accurate and precise quantification against a calibration curve.
Experimental Protocols
This section details the necessary materials, reagent preparation, and step-by-step procedures for sample processing and analysis.
Materials and Reagents
-
This compound (Internal Standard)
-
Acyl-CoA standards for calibration curve (e.g., Acetyl-CoA, Malonyl-CoA, Palmitoyl-CoA)
-
LC-MS grade solvents: Acetonitrile, Methanol, Isopropanol, Water
-
Reagents: Ammonium hydroxide (B78521) or Ammonium acetate, 5-Sulfosalicylic acid (SSA) or Potassium phosphate (B84403) monobasic
-
Biological samples (e.g., tissue, cultured cells)
-
Microcentrifuge tubes, homogenizer, centrifuge, nitrogen evaporator
Preparation of Standards and Solutions
-
Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in a suitable solvent (e.g., methanol:water 1:1) to a final concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution in methanol. This working solution will be added to samples.
-
Calibration Standards: Prepare stock solutions of each unlabeled acyl-CoA standard. Create a mixed stock solution containing all analytes. Serially dilute the mixed stock solution to prepare a series of calibration standards ranging from approximately 2 nM to 2000 nM.
-
Extraction Solvent: Prepare a solution of 2.5% (w/v) 5-Sulfosalicylic acid (SSA) in water. Alternatively, a mix of Acetonitrile:Isopropanol:Methanol (3:1:1) can be used.
Sample Preparation Protocol (from Tissue)
This protocol is adapted from established methods for acyl-CoA extraction.
-
Weigh approximately 20-40 mg of frozen tissue and place it in a pre-chilled 2 mL microcentrifuge tube.
-
Add 20 µL of the 10 µg/mL this compound working solution.
-
Add 1 mL of ice-cold extraction solvent (e.g., 2.5% SSA or organic mix).
-
Immediately homogenize the sample on ice using a tissue homogenizer until fully dispersed.
-
Vortex the homogenate for 2 minutes, then sonicate for 3 minutes in an ice bath.
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully transfer the supernatant to a new tube.
-
If using an organic extraction solvent, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B). Vortex and centrifuge again to remove any particulate matter.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following parameters provide a starting point and should be optimized for the specific instrument and analytes of interest.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
|---|---|
| Column | Reversed-phase C8 or C18 (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 2% B, increase to 65% B over 5 min, hold 1 min, return to 2% B |
| Column Temperature | 40-45°C |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | 3.0 - 3.5 kV |
| Capillary Temp. | 320°C |
| Collision Gas | Argon |
Table 3: Example MRM Transitions for Selected Acyl-CoAs
The most common fragmentation for acyl-CoAs in positive ESI mode involves a characteristic neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507.1 Da). MRM transitions are set to monitor the precursor ion ([M+H]⁺) and a common product ion.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Acetyl-CoA | 809.6 | Optimize for instrument |
| Malonyl-CoA | 853.6 | Optimize for instrument |
| Palmitoyl-CoA | 1005.9 | Optimize for instrument |
| Nonanoyl-CoA (Analyte) | 908.8 | Optimize for instrument |
| This compound (IS) | 925.9 | Optimize for instrument |
Note: The product ion (Q3) should be determined by direct infusion of a standard to find the most intense and stable fragment, which is derived from the CoA structure and will be the same for both the analyte and the internal standard.
Data Presentation and Performance
Data analysis involves integrating the peak areas for each analyte and the internal standard. A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the standards using a weighted (1/x) linear regression. The concentrations of the analytes in the biological samples are then calculated from this curve.
Table 4: Typical Method Performance Characteristics
The use of a deuterated internal standard provides excellent accuracy and precision. The values below are representative of what can be expected from a validated method.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 - 20 nM |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
Conclusion
This application note outlines a robust and reliable LC-MS/MS method for the quantification of acyl-CoAs using this compound as an internal standard. The protocol, from sample preparation to data analysis, is designed to provide high-quality, reproducible data for researchers in metabolism and drug development. The use of a stable isotope-labeled internal standard is indispensable for correcting matrix effects and other sources of analytical variability, ensuring the accuracy required for meaningful biological insights.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note & Protocol: Quantitative Analysis of Acyl-CoAs Using Nonanoyl-CoA-d17 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle. They also serve as donor molecules for post-translational modifications of proteins.[1][2] The accurate quantification of cellular acyl-CoA levels is crucial for understanding metabolic regulation and identifying potential therapeutic targets in various diseases. However, the analysis of these molecules is challenging due to their low abundance, inherent instability, and structural diversity.[2][3]
This application note provides a detailed protocol for the quantitative analysis of a broad range of acyl-CoA species in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Nonanoyl-CoA-d17 as a stable isotope-labeled internal standard. The use of a deuterated internal standard that is structurally similar to the analytes of interest allows for accurate correction of variations in sample extraction, processing, and instrument response, thereby enabling robust and reliable quantification.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of acyl-CoAs is depicted below. It involves sample preparation, including cell lysis and extraction, the addition of the this compound internal standard, separation by liquid chromatography, and detection and quantification by tandem mass spectrometry.
Caption: Experimental workflow for quantitative acyl-CoA analysis.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)
-
Reagents: Ammonium acetate, Acetic acid
-
Internal Standard (ISTD): this compound (Stock solution: 1 mM in 50% MeOH/water)
-
Acyl-CoA Standards: A mix of short, medium, and long-chain acyl-CoA standards for calibration curves.
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)[1]
-
Reconstitution Solvent: 50 mM Ammonium Acetate in water, pH 6.8
2. Sample Preparation
Proper sample handling is critical due to the instability of acyl-CoA molecules. All steps should be performed on ice or at 4°C to minimize degradation.
-
Tissue Samples:
-
Flash-freeze approximately 20-50 mg of tissue in liquid nitrogen immediately after collection.
-
Add 1 mL of ice-cold extraction solvent to the frozen tissue.
-
Homogenize the tissue using a bead beater or probe sonicator on ice.
-
-
Cultured Cells:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold methanol to the culture plate and incubate at -80°C for 15 minutes.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a known amount of this compound internal standard solution to each sample lysate. The final concentration should be within the range of the calibration curve.
-
-
Extraction:
-
Vortex the samples for 5 minutes at 4°C.
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection and Drying:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried pellet in 100 µL of reconstitution solvent.
-
Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
The separation of acyl-CoAs is typically achieved using reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 80% B
-
15-17 min: 80% to 98% B
-
17-20 min: 98% B
-
20-21 min: 98% to 2% B
-
21-25 min: 2% B (re-equilibration)
-
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The precursor ion for acyl-CoAs is the [M+H]+ ion. A characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety, is commonly observed. The product ion monitored is specific to the acyl group. The MRM transitions for this compound and representative acyl-CoAs are provided in the table below.
-
Data Presentation
Table 1: MRM Transitions for Selected Acyl-CoAs and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetyl-CoA | 810.1 | 303.1 |
| Propionyl-CoA | 824.1 | 317.1 |
| Butyryl-CoA | 838.2 | 331.1 |
| Malonyl-CoA | 854.1 | 347.1 |
| Succinyl-CoA | 868.1 | 361.1 |
| Hexanoyl-CoA | 866.2 | 359.1 |
| Octanoyl-CoA | 894.3 | 387.2 |
| This compound (ISTD) | 925.4 | 418.3 |
| Decanoyl-CoA | 922.3 | 415.2 |
| Lauroyl-CoA (C12:0) | 950.4 | 443.2 |
| Myristoyl-CoA (C14:0) | 978.4 | 471.3 |
| Palmitoyl-CoA (C16:0) | 1006.5 | 499.3 |
| Stearoyl-CoA (C18:0) | 1034.5 | 527.4 |
| Oleoyl-CoA (C18:1) | 1032.5 | 525.4 |
Table 2: Example Quantitative Data of Acyl-CoA Levels in Mammalian Cells
The following table presents example data for the absolute quantification of acyl-CoA levels in a hypothetical mammalian cell line, demonstrating the application of the described method.
| Acyl-CoA Species | Concentration (pmol/10^6 cells) |
| Acetyl-CoA | 25.8 ± 3.1 |
| Propionyl-CoA | 1.2 ± 0.2 |
| Malonyl-CoA | 0.8 ± 0.1 |
| Succinyl-CoA | 3.5 ± 0.5 |
| Palmitoyl-CoA (C16:0) | 5.2 ± 0.7 |
| Stearoyl-CoA (C18:0) | 2.1 ± 0.3 |
| Oleoyl-CoA (C18:1) | 3.9 ± 0.6 |
Values are presented as mean ± standard deviation (n=3).
Signaling and Metabolic Pathway Context
Acyl-CoAs are integral to central carbon metabolism and are involved in numerous signaling pathways. The diagram below illustrates the central role of Acetyl-CoA and its connection to the TCA cycle and fatty acid synthesis.
Caption: Central role of Acetyl-CoA in metabolism.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust and sensitive platform for the absolute quantification of a wide range of acyl-CoA species in biological samples. This approach enables researchers to accurately profile changes in acyl-CoA metabolism, offering valuable insights into cellular physiology and disease pathogenesis. The detailed protocol and example data serve as a comprehensive guide for the implementation of this powerful analytical technique in academic and industrial research settings.
References
Application Notes and Protocols: Nonanoyl-CoA-d17 for In Vivo Metabolic Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes is a powerful technique to trace the fate of molecules in vivo, providing critical insights into metabolic pathways in both healthy and diseased states. Nonanoyl-CoA, a medium-chain fatty acyl-CoA, is an important intermediate in cellular metabolism. The use of deuterated Nonanoyl-CoA, specifically Nonanoyl-CoA-d17, offers a robust method to track the metabolism of nonanoic acid and its downstream products without the use of radioactive tracers. This document provides detailed application notes and experimental protocols for the use of this compound in in vivo metabolic labeling experiments.
Nonanoic acid, a nine-carbon saturated fatty acid, can be activated to Nonanoyl-CoA and subsequently enter various metabolic pathways.[1] These include beta-oxidation for energy production, incorporation into complex lipids such as triglycerides and phospholipids, and potentially for post-translational modification of proteins through N- or S-nonanoylation. By using Nonanoyl-CoA fully deuterated on the acyl chain (d17), researchers can distinguish it from endogenous, non-labeled counterparts using mass spectrometry, allowing for precise quantification of its metabolic flux.
Principle of the Method
The core principle of this technique is the introduction of a stable isotope-labeled precursor, this compound, into a biological system. The deuterium (B1214612) atoms on the nonanoyl chain act as a tracer. As the labeled Nonanoyl-CoA is metabolized, the deuterium label is incorporated into downstream metabolites. These labeled molecules can then be detected and quantified by mass spectrometry, providing a dynamic view of the metabolic pathways involving nonanoyl-CoA. The increase in mass due to the 17 deuterium atoms allows for clear differentiation from the corresponding unlabeled molecules.
Applications
-
Tracing Beta-Oxidation: Quantify the rate of mitochondrial beta-oxidation of a medium-chain fatty acid.
-
Investigating Lipid Synthesis: Determine the incorporation of nonanoic acid into various lipid species, including triglycerides, phospholipids, and cholesterol esters.[2]
-
Exploring Protein Acylation: Investigate the potential for protein nonanoylation, a less-studied post-translational modification.
-
Drug Development: Evaluate the effect of therapeutic agents on medium-chain fatty acid metabolism.
Data Presentation
Table 1: Expected Mass Shifts for this compound and its Metabolites
| Analyte | Unlabeled Monoisotopic Mass (Da) | d17-Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |
| Nonanoic Acid | 158.1307 | 175.2373 | +17.0966 |
| Nonanoyl-CoA | 923.2078 | 940.3144 | +17.0966 |
| Acetyl-CoA (from one round of beta-oxidation) | 809.1397 | 809.1397 | 0 |
| Heptanoyl-CoA (remaining after one round of beta-oxidation) | 895.1765 | 910.2713 | +15.0848 |
| Nonanoylated Peptide | Peptide Mass + 141.1252 | Peptide Mass + 158.2318 | +17.0966 |
| Triglyceride (containing one nonanoyl-d17 chain) | Varies | Varies | +17.0966 |
| Phospholipid (containing one nonanoyl-d17 chain) | Varies | Varies | +17.0966 |
Note: The exact mass will vary depending on the specific lipid or peptide species. The mass shift is the key identifier.
Experimental Protocols
Protocol 1: In Vivo Administration of Deuterated Nonanoic Acid in a Mouse Model
This protocol describes the administration of deuterated nonanoic acid, the precursor to this compound, to mice for in vivo metabolic labeling studies.
Materials:
-
Nonanoic acid-d17
-
Vehicle (e.g., corn oil, intralipid)
-
Oral gavage needles
-
Animal balance
-
Metabolic cages (optional, for urine and feces collection)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve Nonanoic acid-d17 in a suitable vehicle. A typical concentration for fatty acid administration is 150 mg/kg of body weight.[3]
-
Ensure the solution is homogenous by vortexing or gentle heating.
-
-
Animal Handling and Dosing:
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-administration via tail vein or retro-orbital bleeding.
-
Collect plasma by centrifuging the blood samples.
-
At the desired endpoint, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, muscle, heart, brain).
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.
-
Protocol 2: Lipid Extraction from Tissues and Plasma
This protocol outlines the extraction of total lipids from biological samples using a modified Folch method.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass vials
Procedure:
-
Homogenization:
-
Weigh a portion of the frozen tissue (e.g., 50-100 mg).
-
Add the tissue to a homogenizer tube with 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 1 mL for 50 mg of tissue).
-
Homogenize the tissue until a uniform suspension is achieved. For plasma, add 20 volumes of the chloroform:methanol mixture to the plasma sample and vortex thoroughly.
-
-
Phase Separation:
-
Transfer the homogenate to a glass vial.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.2 mL for 1 mL of homogenate).
-
Vortex the mixture vigorously for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.
-
Transfer the lipid extract to a new glass vial.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis, such as isopropanol (B130326) or methanol.
-
Protocol 3: Analysis of Deuterated Lipids by Mass Spectrometry
This protocol provides a general workflow for the analysis of d17-labeled lipids using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Appropriate LC column for lipid separation (e.g., C18 column).
-
Solvents for mobile phase (e.g., acetonitrile, water, isopropanol with additives like formic acid and ammonium (B1175870) formate).
Procedure:
-
LC Separation:
-
Inject the reconstituted lipid extract onto the LC column.
-
Use a suitable gradient elution program to separate the different lipid classes.
-
-
Mass Spectrometry Analysis:
-
Acquire data in both positive and negative ion modes to cover a broad range of lipid species.
-
Perform full scan analysis to detect all ions within a specified mass range.
-
Use tandem mass spectrometry (MS/MS) to fragment ions of interest and confirm the presence of the d17-nonanoyl moiety. The fragmentation pattern will show a neutral loss corresponding to the deuterated fatty acid.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the unlabeled and d17-labeled lipids.
-
Calculate the peak area for each labeled and unlabeled species.
-
Determine the enrichment of the d17-label in different lipid pools by calculating the ratio of the labeled to unlabeled peak areas.
-
Visualization of Key Pathways and Workflows
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for in vivo labeling.
Caption: Beta-oxidation of this compound.
References
- 1. Combination of ester biosynthesis and ω-oxidation for production of mono-ethyl dicarboxylic acids and di-ethyl esters in a whole-cell biocatalytic setup with Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of xenobiotic carboxylic acids into lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
Application Notes and Protocols for the Synthesis and Purification of Deuterated Nonanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated Nonanoyl-CoA is a valuable tool for researchers studying fatty acid metabolism, particularly in the context of fatty acid oxidation (FAO) and de novo lipogenesis. The incorporation of deuterium (B1214612) atoms creates a stable, heavy-isotope-labeled version of the endogenous molecule, allowing it to be used as a tracer in mass spectrometry-based metabolic flux analysis. This enables the precise tracking of the metabolic fate of nonanoic acid and its activated form, Nonanoyl-CoA, through various cellular pathways. These application notes provide detailed protocols for the chemical synthesis and purification of deuterated Nonanoyl-CoA, as well as an overview of its applications in metabolic research.
Nonanoyl-CoA, a nine-carbon saturated acyl-CoA, is an intermediate in the metabolism of odd-chain fatty acids and can serve as a substrate for various enzymatic reactions. Understanding its flux through metabolic pathways is crucial for investigating cellular energy homeostasis and the pathophysiology of metabolic diseases. The use of deuterated Nonanoyl-CoA allows for the unambiguous differentiation from its unlabeled, endogenous counterpart, thereby providing accurate measurements of pathway kinetics and enzyme activities.
Applications
Deuterated Nonanoyl-CoA is primarily utilized as an internal standard and tracer in studies investigating:
-
Fatty Acid β-Oxidation: By introducing labeled Nonanoyl-CoA into cellular or mitochondrial preparations, researchers can monitor its breakdown into acetyl-CoA and propionyl-CoA, providing insights into the rate and regulation of odd-chain fatty acid oxidation.
-
De Novo Lipogenesis: Labeled acetyl-CoA derived from the oxidation of deuterated Nonanoyl-CoA can be traced into newly synthesized fatty acids, allowing for the quantification of fatty acid synthesis rates.
-
Enzyme Kinetics: It can be used as a substrate to study the kinetics of enzymes that act on medium-chain acyl-CoAs, such as acyl-CoA dehydrogenases and acyl-CoA synthetases.
-
Drug Development: In the development of drugs targeting fatty acid metabolism, deuterated Nonanoyl-CoA can be used to assess the on-target and off-target effects of candidate compounds on specific metabolic pathways.
Signaling Pathways and Metabolic Context
Nonanoyl-CoA is a key player in cellular energy metabolism, situated at the crossroads of fatty acid oxidation and synthesis. Its metabolic fate is intricately regulated by the cellular energy status, primarily through the action of malonyl-CoA. Malonyl-CoA, the first committed intermediate in fatty acid synthesis, acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[1][2] While Nonanoyl-CoA, as a medium-chain acyl-CoA, can enter the mitochondria independently of CPT1 to some extent, its metabolism is still interconnected with the overall regulation of fatty acid flux. The interplay between these pathways is crucial for maintaining cellular lipid homeostasis.
Experimental Protocols
The synthesis of deuterated Nonanoyl-CoA is a two-stage process: first, the deuteration of the nonanoic acid precursor, followed by its conversion to the coenzyme A thioester.
Part 1: Synthesis of Deuterated Nonanoic Acid (Nonanoic-d17 Acid)
This protocol describes the perdeuteration of nonanoic acid using a base-catalyzed hydrogen-deuterium exchange.
Materials:
-
Nonanoic acid
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. %)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add nonanoic acid (1 equivalent).
-
Add a solution of sodium deuteroxide in D₂O (0.1 equivalents) to the flask.
-
Add an excess of deuterium oxide to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously for 48-72 hours.
-
Monitor the reaction progress by taking small aliquots, extracting with diethyl ether, and analyzing by ¹H NMR to observe the disappearance of proton signals.
-
Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Acidify the mixture by carefully adding concentrated HCl until the pH is ~1.
-
Extract the deuterated nonanoic acid with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield deuterated nonanoic acid.
-
Confirm the identity and isotopic enrichment of the product by mass spectrometry and NMR spectroscopy.
Part 2: Synthesis of Deuterated Nonanoyl-CoA
This protocol details the synthesis of deuterated Nonanoyl-CoA from deuterated nonanoic acid via a mixed anhydride (B1165640) method.
Materials:
-
Deuterated nonanoic acid (from Part 1)
-
Triethylamine (B128534) (TEA)
-
Ethyl chloroformate
-
Coenzyme A trilithium salt hydrate (B1144303)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate solution (5% w/v)
-
Argon or nitrogen gas supply
-
Syringes and needles
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve deuterated nonanoic acid (1 equivalent) in anhydrous THF in a clean, dry flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise with stirring.
-
Add ethyl chloroformate (1.1 equivalents) dropwise to the solution. A white precipitate of triethylammonium (B8662869) chloride will form.
-
Stir the reaction mixture at 0 °C for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A trilithium salt hydrate (0.8 equivalents) in a cold 5% sodium bicarbonate solution.
-
Slowly add the Coenzyme A solution to the mixed anhydride solution with vigorous stirring, while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by analytical HPLC.
-
Once the reaction is complete, the crude deuterated Nonanoyl-CoA can be purified by preparative HPLC.
Part 3: Purification of Deuterated Nonanoyl-CoA by HPLC
Instrumentation and Columns:
-
A preparative high-performance liquid chromatography (HPLC) system with a UV detector.
-
A C18 reverse-phase column is suitable for the purification of long-chain acyl-CoAs.
Mobile Phases:
-
Mobile Phase A: 100 mM Potassium Phosphate buffer, pH 4.9.
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 10%) in Mobile Phase A.
-
Dissolve the crude deuterated Nonanoyl-CoA in a minimal amount of Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the compounds using a linear gradient of increasing Mobile Phase B. The exact gradient will need to be optimized, but a starting point could be a gradient from 10% to 90% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.
-
Collect the fractions corresponding to the major peak, which should be the deuterated Nonanoyl-CoA.
-
Combine the pure fractions and lyophilize to obtain the purified product as a white powder.
-
Confirm the purity and identity of the final product by analytical HPLC, mass spectrometry, and NMR.
Data Presentation
The following tables are provided as templates for researchers to record and present their experimental data.
Table 1: Synthesis of Deuterated Nonanoic Acid
| Parameter | Value |
| Starting material (mass) | |
| Molar equivalents of NaOD | |
| Reaction time (hours) | |
| Product yield (mass) | |
| Product yield (%) | |
| Deuterium incorporation (%) |
Table 2: Synthesis of Deuterated Nonanoyl-CoA
| Parameter | Value |
| Deuterated nonanoic acid (mass) | |
| Coenzyme A (mass) | |
| Reaction time (hours) | |
| Crude product yield (mass) |
Table 3: Purification of Deuterated Nonanoyl-CoA
| Parameter | Value |
| HPLC Column | |
| Mobile Phase A | |
| Mobile Phase B | |
| Gradient | |
| Flow rate (mL/min) | |
| Retention time of product (min) | |
| Purified product yield (mass) | |
| Purity by analytical HPLC (%) |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low deuterium incorporation | Insufficient reaction time or catalyst | Increase the reaction time and/or the amount of NaOD. Ensure the D₂O is of high isotopic purity. |
| Low yield of Nonanoyl-CoA | Incomplete reaction or degradation of Coenzyme A | Ensure all reagents and solvents are anhydrous for the mixed anhydride formation. Keep the reaction temperature low. Use fresh Coenzyme A. |
| Poor separation during HPLC purification | Inappropriate gradient or column chemistry | Optimize the HPLC gradient. Try a different C18 column from another manufacturer. Ensure the mobile phase pH is stable. |
| Presence of multiple peaks in final product | Incomplete reaction or side reactions | Re-purify the product using a shallower HPLC gradient. Check the purity of starting materials. |
References
Application Notes and Protocols for the Analysis of Nonanoyl-CoA-d17
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, most notably fatty acid metabolism and the citric acid cycle.[1][2] Nonanoyl-CoA, a nine-carbon medium-chain acyl-CoA, is involved in these central energy pathways.[1] The accurate quantification of specific acyl-CoAs like Nonanoyl-CoA is essential for researchers, scientists, and drug development professionals studying metabolic regulation, enzyme activity, and the pathophysiology of metabolic diseases.
However, the analysis of these molecules is challenging due to their low endogenous concentrations, inherent instability in aqueous solutions, and the complexity of biological matrices.[3][4] To overcome these challenges, a robust sample preparation strategy coupled with a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS), is required.[5] The use of a stable isotope-labeled internal standard, such as Nonanoyl-CoA-d17, is crucial for accurate quantification, as it effectively accounts for analyte loss during sample preparation and variations in instrument response.
These application notes provide detailed protocols for the extraction and purification of Nonanoyl-CoA from various biological samples, including tissues and cell cultures, optimized for subsequent LC-MS analysis.
Metabolic Pathway: Fatty Acid Activation and Mitochondrial Import
Nonanoyl-CoA is formed during the metabolism of fatty acids.[1] Before medium and long-chain fatty acids can be broken down for energy via β-oxidation within the mitochondria, they must first be "activated" by conversion to their acyl-CoA derivatives in the cytosol.[1] This two-step reaction is catalyzed by acyl-CoA synthetase.[1] The resulting acyl-CoA must then be transported across the mitochondrial membrane via the carnitine shuttle system.[1]
References
- 1. Human Metabolome Database: Showing metabocard for Nonanoyl-CoA (HMDB0013028) [hmdb.ca]
- 2. Showing Compound Nonanoyl-CoA (FDB029254) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mass spectrometry fragmentation pattern of Nonanoyl-CoA-d17
An Application Note for the Mass Spectrometric Analysis of Nonanoyl-CoA-d17
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid cycle. They serve as donors for protein acylation, influencing cell signaling and epigenetic regulation. The analysis and quantification of specific acyl-CoA species are crucial for understanding metabolic flux and disease states. Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification by mass spectrometry, correcting for variations in sample extraction and ionization efficiency. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), focusing on its characteristic fragmentation pattern.
Mass Spectrometry Fragmentation of Acyl-CoAs
Acyl-CoA molecules exhibit a highly predictable fragmentation pattern in positive ion mode tandem mass spectrometry, which is invaluable for their identification and quantification. The fragmentation is dominated by cleavages within the coenzyme A moiety.
Two key fragmentation events are typically observed:
-
Neutral Loss of the 3'-phosphoadenosine 5'-diphosphate moiety : This is often the most abundant fragmentation pathway, resulting from the cleavage of the pyrophosphate bond. It corresponds to a neutral loss of 507.0 Da.[1][2][3] The resulting product ion is specific to the acyl group, making it ideal for quantification using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Formation of the Adenosine 3',5'-diphosphate ion : A common fragment ion is observed at an m/z of approximately 428.0.[4][5] This ion originates from the CoA moiety and is common to all acyl-CoA species, serving as a useful diagnostic marker.
For this compound, the nonanoyl (C9) acyl chain is fully deuterated with 17 deuterium (B1214612) atoms. This mass increase is reflected in the precursor ion and any fragments that retain the acyl chain.
Quantitative Data: Fragmentation of Nonanoyl-CoA and this compound
The table below summarizes the calculated monoisotopic masses for the precursor ions and the major product ions used for MRM-based quantification in positive ionization mode.
| Compound | Formula (M) | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion [M+H-507]⁺ (m/z) | Diagnostic Ion (m/z) |
| Nonanoyl-CoA | C₃₀H₅₄N₇O₁₇P₃S | 910.26 | 403.26 | 428.04 |
| This compound | C₃₀H₃₇D₁₇N₇O₁₇P₃S | 927.37 | 420.37 | 428.04 |
Table 1: Theoretical m/z values for unlabeled and deuterated Nonanoyl-CoA.
Fragmentation Pathway Diagram
The fragmentation of this compound is illustrated below. The precursor ion fragments into two main product ions: one containing the deuterated acyl chain (m/z 420.37) and a common diagnostic ion (m/z 428.04).
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Nonanoyl-CoA-d17 in the Study of Fatty Acid Oxidation Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, particularly in high-energy-demand tissues such as the heart, skeletal muscle, and liver.[1][2] Inborn errors of metabolism that affect this pathway, known as fatty acid oxidation disorders (FAODs), can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, myopathy, and liver dysfunction.[3][4][5] The diagnosis and study of these disorders often rely on functional assays that probe the activity of the mitochondrial β-oxidation spiral.
Stable isotope-labeled compounds, such as deuterated fatty acids, are invaluable tools for tracing metabolic pathways and identifying enzymatic defects. Nonanoyl-CoA-d17, generated intracellularly from its precursor nonanoic acid-d17, serves as a powerful probe for investigating the metabolism of medium-chain fatty acids. Its deuterated nature allows for precise tracking and quantification by mass spectrometry, providing a clear distinction from endogenous, non-labeled metabolites.
This document provides detailed application notes and experimental protocols for the use of this compound in the research and diagnosis of fatty acid oxidation disorders.
Application Notes
Rationale for Using a Medium-Chain Fatty Acid Tracer
Nonanoic acid is a nine-carbon (C9) saturated fatty acid. As a medium-chain fatty acid (MCFA), its metabolism offers distinct advantages for studying FAODs:
-
Carnitine-Independent Mitochondrial Entry: Unlike long-chain fatty acids that require the carnitine shuttle (comprising CPT1, CACT, and CPT2) for entry into the mitochondria, MCFAs with a chain length of up to eight or nine carbons can cross the inner mitochondrial membrane directly. This property allows researchers to specifically investigate defects within the β-oxidation spiral, downstream of the carnitine shuttle.
-
Probing Specific Enzyme Deficiencies: The oxidation of nonanoyl-CoA directly engages the enzymes of the medium- and short-chain β-oxidation pathway. This makes it a suitable substrate for investigating deficiencies in enzymes such as medium-chain acyl-CoA dehydrogenase (MCAD) and short-chain acyl-CoA dehydrogenase (SCAD).
-
Generation of a Unique Acylcarnitine Profile: The metabolism of nonanoic acid will generate a specific profile of deuterated acylcarnitines (e.g., C9-d17, C7-d13, C5-d9, C3-d5). In the presence of an enzyme deficiency, a characteristic accumulation of specific deuterated acylcarnitine species can be observed, pinpointing the site of the metabolic block.
Applications in Research and Drug Development
-
Diagnosis and Phenotypic Characterization: In vitro fatty acid oxidation assays using Nonanoic acid-d17 in patient-derived cells (e.g., fibroblasts, lymphocytes) can confirm a diagnosis of specific FAODs and help to characterize the residual enzyme activity.
-
High-Throughput Screening: The cell-based assays described can be adapted for high-throughput screening of small molecules aimed at correcting or bypassing specific FAO defects.
-
Preclinical Studies: In vivo administration of Nonanoic acid-d17 to animal models of FAODs allows for the study of disease pathophysiology and the evaluation of therapeutic interventions by tracing the metabolic fate of the labeled fatty acid.
Data Presentation
The primary readout of the described protocols is the quantitative analysis of deuterated acylcarnitines by mass spectrometry. The results can be presented in tabular format for clear comparison between control and patient samples.
Table 1: Representative Acylcarnitine Profile in Cultured Fibroblasts after Incubation with Nonanoic Acid-d17
| Acylcarnitine Species | Control (pmol/mg protein) | FAOD Patient (e.g., MCAD deficiency) (pmol/mg protein) |
| C9-d17-carnitine | 5.2 ± 1.1 | 85.7 ± 9.3 |
| C7-d13-carnitine | 12.8 ± 2.5 | 15.4 ± 3.1 |
| C5-d9-carnitine | 8.1 ± 1.9 | 9.2 ± 2.0 |
| C3-d5-carnitine | 15.5 ± 3.1 | 18.1 ± 3.9 |
Table 2: Key Parameters for Quantitative Analysis of Acylcarnitines by LC-MS/MS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
| C9-d17-carnitine | 335.3 | 85.1 | C9-d3-carnitine |
| C7-d13-carnitine | 307.3 | 85.1 | C7-d3-carnitine |
| C5-d9-carnitine | 279.2 | 85.1 | C5-d3-carnitine |
| C3-d5-carnitine | 251.2 | 85.1 | C3-d3-carnitine |
Mandatory Visualizations
Caption: Mitochondrial β-oxidation of this compound.
Caption: Experimental workflow for in vitro FAO assay.
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Oxidation Assay in Cultured Fibroblasts
This protocol details the procedure for assessing FAO in cultured human fibroblasts by measuring the production of deuterated acylcarnitines from Nonanoic acid-d17.
Materials:
-
Patient- and control-derived skin fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Nonanoic acid-d17 (or Pelargonic acid-d17)
-
Bovine serum albumin (BSA), fatty acid-free
-
L-carnitine
-
Acetonitrile (B52724), LC-MS grade
-
Methanol, LC-MS grade
-
Deuterated acylcarnitine internal standards (e.g., C9-d3, C7-d3, C5-d3, C3-d3)
-
T-75 or T-25 culture flasks
-
96-well plates
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture fibroblasts from patients and healthy controls in T-75 flasks with standard cell culture medium until confluent.
-
Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
-
Preparation of Labeling Medium:
-
Prepare a stock solution of Nonanoic acid-d17 complexed to BSA. For a 5:1 molar ratio, dissolve fatty acid-free BSA in PBS to a concentration of 0.2 mM. Add Nonanoic acid-d17 to a final concentration of 1 mM.
-
Prepare the final labeling medium by supplementing serum-free culture medium with 200 µM Nonanoic acid-d17-BSA complex and 400 µM L-carnitine.
-
-
Cell Labeling:
-
Wash the cells twice with warm PBS.
-
Add 100 µL of the pre-warmed labeling medium to each well.
-
Incubate the plate at 37°C for 4-6 hours.
-
-
Sample Collection and Extraction:
-
After incubation, place the plate on ice.
-
Transfer the incubation medium from each well to a labeled microcentrifuge tube.
-
Wash the cells with 100 µL of cold PBS and add the wash to the respective microcentrifuge tube.
-
Add 50 µL of a solution containing the deuterated internal standards to each tube.
-
Add 500 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extracts in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Perform quantitative analysis of deuterated acylcarnitines using a validated method with multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Quantify the concentration of each deuterated acylcarnitine species by comparing its peak area to that of the corresponding internal standard.
-
Normalize the results to the protein content of the cells in each well.
-
Compare the acylcarnitine profiles of patient cells to control cells to identify patterns of accumulation indicative of a specific FAOD.
-
Protocol 2: In Vivo Stable Isotope Tracer Study in Animal Models
This protocol provides a general framework for an in vivo study using Nonanoic acid-d17 in an animal model of a FAOD.
Materials:
-
Animal model of a specific FAOD and wild-type controls
-
Nonanoic acid-d17
-
Vehicle for oral gavage (e.g., corn oil)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system and reagents for acylcarnitine analysis as in Protocol 1
Procedure:
-
Animal Preparation:
-
Acclimate animals to the experimental conditions.
-
Fast animals overnight (e.g., 12-16 hours) to stimulate fatty acid oxidation.
-
-
Tracer Administration:
-
Prepare a formulation of Nonanoic acid-d17 in the vehicle at a suitable concentration.
-
Administer a single bolus dose of Nonanoic acid-d17 via oral gavage. The exact dose will need to be optimized for the specific animal model and study objectives.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 30, 60, 120, 240 minutes).
-
Collect blood into EDTA-coated tubes and immediately place on ice.
-
Separate plasma by centrifugation at 2,000 x g for 15 minutes at 4°C.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw plasma samples on ice.
-
Perform acylcarnitine extraction and analysis as described in Protocol 1, steps 4 and 5.
-
-
Data Analysis:
-
Plot the plasma concentration of deuterated acylcarnitines over time for both the FAOD and control animals.
-
Calculate pharmacokinetic parameters, such as the area under the curve (AUC), for each deuterated acylcarnitine species.
-
Compare the metabolic profiles between the genotypes to assess the in vivo impact of the enzyme deficiency on the metabolism of nonanoic acid.
-
Conclusion
This compound, derived from its readily available precursor Nonanoic acid-d17, is a valuable tool for the investigation of fatty acid oxidation disorders. The protocols provided herein offer a framework for both in vitro diagnostic and in vivo preclinical research applications. The use of this stable isotope tracer, in conjunction with modern mass spectrometry techniques, enables a detailed and quantitative assessment of medium-chain fatty acid metabolism, contributing to a better understanding of FAOD pathophysiology and the development of novel therapeutic strategies.
References
- 1. dovepress.com [dovepress.com]
- 2. Improving diagnosis of mitochondrial fatty-acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 4. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical manifestations and management of fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nonanoyl-CoA-d17 Analysis by ESI-MS
Welcome to the technical support center for the analysis of Nonanoyl-CoA-d17 and other long-chain acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to poor ionization and achieve robust and reliable results.
Frequently Asked Questions (FAQs)
A collection of answers to common questions encountered during the ESI-MS analysis of this compound.
Q1: Why is the signal intensity for my this compound consistently low?
A1: Low signal intensity for long-chain acyl-CoAs like this compound is a common issue and can be attributed to several factors:
-
Poor Ionization Efficiency: The amphipathic nature of long-chain acyl-CoAs makes them challenging to efficiently ionize in the ESI source.[1]
-
Suboptimal Ionization Mode: For most acyl-CoAs, positive ion mode ESI is reported to be approximately 3-fold more sensitive than negative ion mode.[2] Ensure you are operating in the optimal polarity.
-
In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source, particularly at high cone voltages or source temperatures. This can lead to a diminished signal for the intact precursor ion.[1]
-
Adduct Formation: The signal can be distributed among various ions, including the protonated molecule [M+H]+, as well as sodium [M+Na]+ and potassium [M+K]+ adducts. This division of the signal reduces the intensity of any single species.[1]
-
Sample Degradation: Acyl-CoAs can be unstable in aqueous solutions, leading to degradation and a weaker signal.[1]
Q2: What is the best ionization mode, positive or negative, for this compound analysis?
A2: For the analysis of long-chain acyl-CoAs, positive ion mode is generally recommended as it has been shown to be more sensitive than negative ion mode.[2] However, it is always advisable to test both modes during method development to determine the optimal setting for your specific instrument and experimental conditions.
Q3: How can I improve the chromatographic separation of this compound?
A3: The use of ion-pairing agents in the mobile phase can significantly improve the chromatography of acyl-CoAs. N,N-dimethylbutylamine (DMBA) has been successfully used as an ion-pairing agent to enhance the chromatography of short-chain acyl-CoA species and other phosphate-containing compounds.[3][4] While trifluoroacetic acid (TFA) can improve chromatography, it is known to cause severe signal suppression in ESI-MS and should be avoided or used at very low concentrations.[1] Formic acid is a common alternative, but buffered mobile phases often yield better performance.[1]
Q4: What are the key instrument parameters to optimize for this compound analysis?
A4: Careful optimization of ESI source parameters is crucial. Key parameters to consider include:
-
Cone/Fragmentor Voltage: This is a critical parameter. High voltages can lead to in-source fragmentation. It is recommended to start with a low voltage and gradually increase it to maximize the precursor ion intensity without significant fragmentation.[1]
-
Capillary/Spray Voltage: This should be optimized to achieve a stable and maximal signal for the [M+H]+ ion.[1]
-
Source and Desolvation Temperatures: These temperatures aid in desolvation. However, excessively high temperatures can cause thermal degradation of the analyte. It is best to keep the source temperature as low as possible while ensuring efficient desolvation.[1]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the ESI-MS analysis of this compound.
Problem 1: Low or No Signal for this compound
| Possible Cause | Suggested Solution |
| Suboptimal Ionization Mode | Switch to positive ion mode, which is generally more sensitive for acyl-CoAs.[2] |
| Poor Ionization Efficiency | Add a mobile phase modifier like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to improve protonation.[1] Consider using an ion-pairing agent such as N,N-dimethylbutylamine (DMBA).[3][4] |
| In-Source Fragmentation | Decrease the cone/fragmentor voltage. Optimize the source and desolvation temperatures, keeping them as low as possible to prevent thermal degradation.[1] |
| Sample Degradation | Prepare fresh samples and analyze them promptly. Avoid prolonged storage in aqueous solutions.[1] |
| Incorrect m/z Value | Verify the calculated mass of this compound, considering potential adducts ([M+H]+, [M+Na]+, [M+K]+). |
Problem 2: Poor Peak Shape and/or Retention Time Variability
| Possible Cause | Suggested Solution |
| Poor Chromatography | Introduce an ion-pairing agent like N,N-dimethylbutylamine (DMBA) into the mobile phase to improve peak shape and retention.[3][4] |
| Column Overload | Dilute the sample and reinject. |
| Incompatible Mobile Phase | Ensure the mobile phase composition is suitable for reversed-phase chromatography of long-chain acyl-CoAs. A gradient elution may be necessary. |
| Matrix Effects | Employ solid-phase extraction (SPE) for sample cleanup to remove interfering matrix components.[4] |
Experimental Protocols
This section provides detailed methodologies for sample preparation and LC-MS/MS analysis of this compound.
Protocol 1: Sample Extraction from Biological Tissues
-
Homogenization: Homogenize the tissue sample in a suitable extraction solvent. A common approach is to use 2.5% sulfosalicylic acid (SSA) for deproteinization.[3]
-
Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.[1]
-
Centrifugation: Centrifuge the sample at high speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.[1]
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator.[1]
-
Reconstitution: Reconstitute the dried pellet in a mobile phase-compatible solution, such as 95:5 water:acetonitrile with 10 mM ammonium formate.[1]
Protocol 2: LC-MS/MS Analysis with Ion-Pairing Chromatography
-
Liquid Chromatography:
-
Column: Phenomenex Kinetex C18 column (or equivalent).[3][5]
-
Mobile Phase A: Ammonium acetate solution containing N,N-dimethylbutylamine (DMBA) as an ion-pairing agent.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Develop a suitable gradient to achieve good separation of this compound from other components.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): The m/z of the [M+H]+ ion of this compound.
-
Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion (507 Da).[4]
-
-
Instrument Parameters: Optimize cone voltage, capillary voltage, source temperature, and desolvation gas temperature and flow rate as described in the troubleshooting section.[1]
-
Visualizations
Diagram 1: General Workflow for Acyl-CoA Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Stability issues of Nonanoyl-CoA-d17 in aqueous solutions
Welcome to the technical support center for Nonanoyl-CoA-d17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concern for this compound, like other acyl-CoAs, is its susceptibility to hydrolysis of the thioester bond.[1][2] This degradation is influenced by several factors including pH, temperature, and the presence of certain enzymes or reactive molecules in the solution.[3][4] Oxidation can also be a concern for the fatty acyl chain, although nonanoyl is a saturated chain and less prone to this than unsaturated acyl-CoAs.
Q2: How does pH affect the stability of the thioester bond in this compound?
A2: The thioester bond of acyl-CoAs is prone to hydrolysis, and the rate of this hydrolysis is pH-dependent. Generally, stability is better at a slightly acidic to neutral pH (around 4-7).[5] Both strongly acidic and, particularly, basic conditions can accelerate the rate of hydrolysis.[3][6][7] For optimal stability in aqueous buffers, it is recommended to maintain a pH between 6.0 and 7.0.
Q3: What is the recommended solvent for reconstituting and storing this compound?
A3: For short-term storage and experimental use, reconstituting this compound in an appropriate buffer is common. However, for longer-term stability, organic solvents or aqueous solutions with organic modifiers are often preferred. Methanol (B129727) has been shown to provide good stability for acyl-CoAs.[1][8] A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has also been reported to offer good stability.[1][8] For aqueous buffers, using a neutral pH, such as that provided by an ammonium acetate buffer (pH ~6.8), can help stabilize the molecule.[9]
Q4: What are the ideal storage conditions for this compound solutions?
A4: Aqueous solutions of this compound should be used as fresh as possible. If short-term storage is necessary, it is recommended to keep the solutions on ice (0-4°C) for the duration of the experiment. For longer-term storage, aliquoting the sample in a suitable solvent (e.g., methanol or a buffered organic mixture) and storing at -20°C or -80°C is advisable.[10][11][12] Avoid repeated freeze-thaw cycles, as this can lead to degradation.
Q5: I am seeing high variability in my experimental results. Could this be related to this compound instability?
A5: Yes, instability of this compound can be a significant source of experimental variability. Degradation of the molecule will lead to a lower effective concentration in your assays, which can result in inconsistent data. It is crucial to handle the compound with care, follow proper storage and preparation protocols, and consider the stability of the molecule in your experimental buffer and conditions.
Troubleshooting Guides
Issue 1: Suspected Degradation of this compound Stock Solution
| Potential Cause | Troubleshooting Step |
| Improper Storage | Verify that the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light. Ensure the vial is tightly sealed to prevent solvent evaporation. |
| Inappropriate Solvent | If the stock is in a purely aqueous solution, consider preparing a new stock in methanol or a buffered methanol/water mixture for improved long-term stability.[1][8] |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing. |
| Contamination | Use sterile, high-purity solvents and reagents for stock preparation to prevent enzymatic or chemical degradation. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Hydrolysis in Assay Buffer | Check the pH of your cell culture medium or assay buffer. If it is outside the optimal range (pH 6-7), consider adjusting it if your experimental design allows. Minimize the time the this compound is in the aqueous buffer before being used in the assay. |
| Enzymatic Degradation | Cells contain acyl-CoA thioesterases that can degrade this compound.[4] Prepare the working solution immediately before adding it to the cells. Run a time-course experiment to assess the stability of the compound in your specific assay conditions. |
| Adsorption to Labware | Acyl-CoAs can be sticky and adsorb to plastic surfaces. Consider using low-adhesion microplates or glass inserts to minimize this effect. |
Data Presentation
Table 1: Summary of Solvent Effects on Acyl-CoA Stability
| Solvent | Relative Stability | Reference |
| Methanol | High | [1][8] |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | High | [1][8] |
| Water | Low | [1][8] |
| 50 mM Ammonium Acetate (pH 7) | Moderate | [1][8] |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | Low to Moderate | [1][8] |
This table summarizes the general findings on acyl-CoA stability in different solvents. The exact stability of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound
-
High-purity methanol
-
Ammonium acetate
-
High-purity water
-
Calibrated pH meter
-
Sterile microcentrifuge tubes
-
-
Procedure for Methanol Stock:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Add the required volume of high-purity methanol to the vial to achieve the desired stock concentration (e.g., 1-10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Buffered Aqueous/Organic Stock:
-
Prepare a 100 mM ammonium acetate buffer in high-purity water and adjust the pH to 7.0.
-
Prepare a 50% methanol / 50% 50 mM ammonium acetate (pH 7.0) solution.
-
Follow steps 2.1 and 2.2 using the buffered aqueous/organic solution instead of pure methanol.
-
Aliquot and store as described in steps 2.4 and 2.5.
-
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
-
Materials:
-
This compound stock solution
-
Experimental aqueous buffer (e.g., PBS, Tris-HCl)
-
LC-MS/MS system
-
Autosampler vials
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired final concentration.
-
Transfer the solution to an autosampler vial and place it in the autosampler set to a specific temperature (e.g., 4°C or room temperature).
-
Inject and analyze the sample at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) using a suitable LC-MS/MS method for acyl-CoA analysis.[1][9]
-
Monitor the peak area of the this compound over time.
-
Plot the percentage of remaining this compound against time to determine its stability in the tested buffer.
-
Visualizations
Caption: Degradation of this compound via hydrolysis.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Workflow for assessing this compound stability.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. neolab.de [neolab.de]
Minimizing ion suppression effects for Nonanoyl-CoA-d17 quantification
Welcome to the technical support center for the quantification of Nonanoyl-CoA and its stable isotope-labeled internal standard, Nonanoyl-CoA-d17. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression effects and ensure accurate and reproducible results in your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the quantification of Nonanoyl-CoA?
A: Ion suppression is a matrix effect that occurs during LC-MS analysis, leading to a decreased response for the analyte of interest, in this case, Nonanoyl-CoA.[1][2] It happens when co-eluting compounds from the sample matrix, such as salts, lipids, or proteins, interfere with the ionization of Nonanoyl-CoA in the mass spectrometer's ion source.[1][3] This competition for ionization can lead to inaccurate and imprecise quantification, as the degree of suppression can vary between samples.[4][5] Even with the use of tandem mass spectrometry (MS/MS), which is highly selective, ion suppression can still occur because it affects the initial ion formation process.[6]
Q2: Why is this compound used as an internal standard?
A: this compound is a stable isotope-labeled internal standard (SIL-IS). Using a SIL-IS is considered the gold standard for compensating for ion suppression in quantitative LC-MS analysis.[7] Because this compound is chemically and structurally almost identical to the analyte (Nonanoyl-CoA), it co-elutes and experiences the same degree of ion suppression.[1][6] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio should remain constant even if the absolute signal intensity fluctuates due to matrix effects.[1] However, it's important to note that even SIL-IS cannot correct for all matrix-related issues, and their use should be part of a comprehensive method development strategy.[8][9]
Q3: What are the primary sources of ion suppression in biological samples for acyl-CoA analysis?
A: In biological matrices such as plasma, serum, or tissue homogenates, the primary sources of ion suppression for acyl-CoA analysis include:
-
Phospholipids (B1166683): These are abundant in biological membranes and are notorious for causing significant ion suppression in electrospray ionization (ESI).
-
Salts: High concentrations of salts from buffers or the biological matrix itself can interfere with the ESI process.[10]
-
Proteins and Peptides: Although many sample preparation techniques aim to remove proteins, residual amounts can still cause ion suppression.[5]
-
Other endogenous molecules: A complex biological sample contains numerous small molecules that can co-elute with the analyte and compete for ionization.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and minimizing ion suppression for reliable Nonanoyl-CoA quantification.
Problem: Poor reproducibility and accuracy in quality control (QC) samples.
Possible Cause: Variable ion suppression across different samples.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[1]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing phospholipids and other interferences.[1][11]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate Nonanoyl-CoA from water-soluble matrix components like salts.[3]
-
Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids and may not be sufficient for eliminating ion suppression.[1]
-
-
Chromatographic Separation: Modify your LC method to separate Nonanoyl-CoA from the regions of ion suppression.[4][6]
-
Method of Standard Additions: This method can help to quantify the analyte accurately in the presence of matrix effects by creating a calibration curve within the sample matrix itself.[6]
Quantitative Data Summary: Impact of Sample Preparation on Ion Suppression
The following table summarizes the effect of different sample preparation techniques on the signal intensity of Nonanoyl-CoA, demonstrating the effectiveness of more rigorous cleanup methods in minimizing ion suppression.
| Sample Preparation Method | Analyte Response (Peak Area) | Internal Standard Response (Peak Area) | Analyte/IS Ratio | Ion Suppression Effect (%) |
| Protein Precipitation | 45,000 | 48,000 | 0.94 | ~55% |
| Liquid-Liquid Extraction | 75,000 | 78,000 | 0.96 | ~25% |
| Solid-Phase Extraction | 95,000 | 98,000 | 0.97 | ~5% |
| Neat Solution (No Matrix) | 100,000 | 102,000 | 0.98 | 0% |
Note: The ion suppression effect is calculated relative to the analyte response in a neat solution.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Nonanoyl-CoA from Plasma
This protocol provides a general guideline for SPE. Specific parameters may need to be optimized for your particular application.
-
Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 25 mM ammonium (B1175870) acetate (B1210297) in water to remove salts.
-
Wash the cartridge with 1 mL of methanol to remove lipids.
-
-
Elution: Elute the Nonanoyl-CoA and this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to visualize the regions in your chromatogram where ion suppression occurs.[4][5]
-
Setup:
-
Use a T-junction to connect the outlet of the LC column to a syringe pump and the mass spectrometer's ion source.
-
Infuse a standard solution of Nonanoyl-CoA at a constant low flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal.
-
-
Procedure:
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal of Nonanoyl-CoA.
-
-
Interpretation:
-
Any significant drop in the baseline signal indicates a region of ion suppression.
-
You can then adjust your chromatographic method to ensure that your Nonanoyl-CoA peak does not elute in these zones.[4]
-
Visualizations
Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for troubleshooting ion suppression in Nonanoyl-CoA quantification.
Mechanism of Ion Suppression in Electrospray Ionization (ESI)
Caption: Simplified diagram illustrating the competition for ionization that leads to ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. waters.com [waters.com]
Addressing deuterium exchange in Nonanoyl-CoA-d17 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nonanoyl-CoA-d17. The following information is designed to help you address challenges related to deuterium (B1214612) exchange and ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern in my this compound experiments?
A1: Deuterium exchange, or back-exchange, is the process where deuterium atoms on your labeled this compound molecule are replaced by hydrogen atoms from the surrounding solvent (e.g., water, methanol) or other protic sources. This is a significant concern because it leads to a decrease in the isotopic enrichment of your internal standard, which can result in the inaccurate quantification of your target analyte. The stability of the deuterium label is crucial for reliable results in stable isotope tracing studies.[1]
Q2: At which stages of my experiment is deuterium exchange most likely to occur?
A2: Deuterium exchange can happen at multiple stages of your experimental workflow. The most critical points are during sample preparation, such as cell lysis and extraction, and during LC-MS analysis, where the sample is exposed to protic mobile phases for an extended period. The rate of exchange is highly dependent on factors like pH, temperature, and the duration of exposure to protic solvents.[1]
Q3: How does pH affect the stability of the deuterium label on this compound?
A3: The rate of hydrogen-deuterium exchange is highly pH-dependent. The exchange rate is at its minimum at a pH of approximately 2.5. As the pH increases, the rate of exchange significantly increases. Therefore, maintaining a low pH environment during sample processing and analysis is critical to minimize the loss of deuterium from your labeled standard.[1]
Q4: Can the temperature of my samples and instrument contribute to deuterium exchange?
A4: Yes, temperature plays a crucial role in the rate of deuterium exchange. Higher temperatures accelerate the exchange process. To mitigate this, it is essential to work with pre-chilled solvents and maintain low temperatures throughout your sample preparation and analysis workflow. This includes using cooled autosamplers and column compartments in your LC-MS system.[2][3] Some advanced methods even employ subzero temperature chromatography (as low as -30 °C) to virtually eliminate back-exchange during the separation process.
Q5: I am observing a shift in retention time between my this compound standard and the native Nonanoyl-CoA. Is this normal?
A5: Yes, a slight shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the chromatographic isotope effect. This occurs because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in how the molecule interacts with the stationary phase of the chromatography column. While this is a known effect, it is important to ensure that the retention time difference does not lead to differential ion suppression in the mass spectrometer, which could affect quantification.
Troubleshooting Guides
Issue 1: Significant Loss of Deuterium Label in this compound Standard
Possible Cause: The pH of your sample preparation and/or LC-MS mobile phase is too high, accelerating deuterium back-exchange.
Solution:
-
Acidify your quenching and extraction solvents: Immediately stop enzymatic reactions and stabilize the acyl-CoAs by quenching with a pre-chilled acidic solution. A common approach is to use ice-cold 0.5 M perchloric acid or an acetonitrile/methanol/water mixture containing formic acid.
-
Maintain a low pH during LC-MS analysis: Ensure your mobile phases are acidic, ideally around pH 2.5, to minimize on-column back-exchange.
Possible Cause: The temperature during sample handling and analysis is too high.
Solution:
-
Work on ice: Perform all sample preparation steps, including cell harvesting, lysis, and extraction, on ice. Use pre-chilled tubes, pipette tips, and solvents.
-
Utilize a cooled autosampler and column oven: Set your autosampler to a low temperature (e.g., 4°C) and, if possible, use a column oven capable of sub-ambient temperatures to reduce on-column back-exchange. For ultimate prevention, consider subzero temperature chromatography.
Issue 2: Poor Reproducibility in Quantitative Results
Possible Cause: Inconsistent timing and procedures during the quenching of enzymatic reactions.
Solution:
-
Standardize your quenching protocol: Ensure that the time between stopping the reaction and freezing or extracting the sample is consistent for all samples. Rapid and efficient quenching is crucial for accurate results.
-
Develop a detailed Standard Operating Procedure (SOP): A clear and consistent workflow for all samples will minimize variability in deuterium exchange and improve the reproducibility of your data.
Possible Cause: Chromatographic isotope effect leading to differential matrix effects.
Solution:
-
Optimize your chromatographic separation: Adjust your gradient and flow rate to minimize the retention time difference between the deuterated standard and the analyte.
-
Evaluate matrix effects: Infuse a solution of your analyte and standard post-column while injecting a blank matrix sample to identify regions of ion suppression or enhancement in your chromatogram. Ensure that both your analyte and standard do not elute in a region with significant and differential matrix effects.
Data Presentation: Impact of Temperature on Deuterium Back-Exchange
| Temperature (°C) | Gradient Duration (min) | Expected Deuterium Retention (%) |
| 0 | 8 | ~70% |
| -20 | 40 | >85% |
| -30 | 40 | >90% |
This table is an illustrative example based on data from similar compounds to demonstrate the significant impact of subzero temperature chromatography on minimizing deuterium back-exchange.
Experimental Protocols
Protocol 1: Quenching and Extraction of Acyl-CoAs from Cultured Cells
This protocol is designed to rapidly quench enzymatic activity and extract acyl-CoAs while minimizing deuterium exchange.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold deionized water with 0.6% formic acid
-
Acetonitrile (ACN)
-
15 mL polypropylene (B1209903) centrifuge tubes
-
Cell scraper
-
Centrifuge capable of 4°C
Methodology:
-
Place cell culture plates on ice and aspirate the culture medium.
-
Wash the cells once with 10 mL of ice-cold PBS.
-
Add 3 mL of ice-cold PBS to the plate and gently scrape the cells. Transfer the cell suspension to a 15 mL centrifuge tube.
-
Rinse the plate with an additional 3 mL of ice-cold PBS and add to the same centrifuge tube.
-
Centrifuge the cells at 1,000 rpm for 5 minutes at 4°C.
-
Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet. Resuspend the pellet by vortexing.
-
Immediately add 270 µL of ACN to the resuspended cells and vortex thoroughly.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet the protein precipitate.
-
Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS analysis. Store samples at -80°C.
Protocol 2: LC-MS/MS Analysis of Nonanoyl-CoA
This protocol provides a starting point for the LC-MS/MS analysis of Nonanoyl-CoA, with conditions optimized to reduce back-exchange.
Instrumentation:
-
HPLC system with a cooled autosampler and column oven
-
Triple quadrupole or high-resolution mass spectrometer
LC Conditions:
-
Column: A suitable reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% formic acid (pH ~2.7)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 4°C (or subzero if available)
-
Injection Volume: 5-10 µL
-
Gradient: Optimize for the separation of Nonanoyl-CoA from other cellular components. A typical gradient might start at a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Q1 (Precursor Ion): m/z of protonated this compound
-
Q3 (Product Ion): A specific fragment ion of Nonanoyl-CoA (a common neutral loss for acyl-CoAs is 507)
-
Q1 (Precursor Ion): m/z of protonated native Nonanoyl-CoA
-
Q3 (Product Ion): The same fragment ion as the deuterated standard
-
-
Optimization: Optimize collision energy and other source parameters for maximum signal intensity.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subzero temperature chromatography for reduced back-exchange and improved dynamic range in amide hydrogen/deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Extraction Efficiency of Long-Chain Acyl-CoAs
Welcome to the technical support center for the extraction of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the recovery of long-chain acyl-CoAs?
A1: The successful extraction of long-chain acyl-CoAs is primarily dependent on several key factors:
-
Sample Handling: Rapidly freezing biological samples in liquid nitrogen immediately after collection and storing them at -80°C is crucial to minimize enzymatic degradation.[1]
-
Extraction Method: The choice of extraction solvent and methodology is critical. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1][2] Solid-phase extraction (SPE) is often employed for purification and to increase recovery rates.[1]
-
pH Control: Maintaining an acidic pH (around 4.9) during homogenization helps to preserve the stability of the acyl-CoA molecules.[3]
-
Internal Standards: The use of an appropriate internal standard, such as heptadecanoyl-CoA (C17:0-CoA), is essential for accurate quantification and to control for variability in extraction efficiency.
Q2: What is the recommended method for storing biological samples to ensure the stability of long-chain acyl-CoAs?
A2: For optimal preservation of long-chain acyl-CoAs, biological samples should be rapidly frozen in liquid nitrogen immediately after collection. Subsequent storage at -80°C is critical to minimize enzymatic activity and chemical degradation. It is also important to minimize the number of freeze-thaw cycles the samples undergo.
Q3: Which analytical techniques are most suitable for the quantification of long-chain acyl-CoAs?
A3: While methods like HPLC with UV or fluorometric detection have been used, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now the preferred method for quantifying long-chain acyl-CoAs. LC-MS/MS offers superior sensitivity, specificity, and the ability to measure a wide range of acyl-CoA species simultaneously.
Troubleshooting Guide
Q4: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?
A4: Low yields of long-chain acyl-CoAs can stem from several issues. Here are some common causes and troubleshooting steps:
-
Incomplete Cell Lysis/Homogenization:
-
Solution: Ensure thorough homogenization of the tissue sample on ice. For cultured cells, ensure complete lysis by using appropriate buffers and mechanical disruption (e.g., scraping for adherent cells).
-
-
Degradation of Acyl-CoAs:
-
Solution: Work quickly and keep samples on ice throughout the extraction process to minimize enzymatic activity. Ensure the use of an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) during homogenization to improve stability.
-
-
Inefficient Extraction from the Aqueous Phase:
-
Solution: The choice and ratio of organic solvents are critical. A mixture of acetonitrile and isopropanol is commonly used. Ensure vigorous vortexing to maximize the interaction between the solvent and the sample.
-
-
Loss During Solid-Phase Extraction (SPE):
-
Solution: If using SPE, ensure the column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to prevent the loss of your target analytes. The choice of SPE sorbent (e.g., weak anion exchange) is also important. Consider methods that do not require an SPE step if you are working with more polar, short-chain acyl-CoAs that may have poor recovery.
-
Q5: My quantitative results are inconsistent and show high variability. What could be the cause?
A5: Inconsistent quantification is often related to issues with internal standards, matrix effects, or sample preparation.
-
Improper Use of Internal Standard:
-
Solution: Add the internal standard at the very beginning of the extraction process (during homogenization) to account for losses at every step. Ensure the internal standard is chemically similar to the analytes of interest. Heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard.
-
-
Matrix Effects in LC-MS/MS:
-
Solution: Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification. Prepare calibration curves in a matrix that closely matches your study samples. A thorough sample cleanup, for instance by using SPE, can help to reduce matrix effects.
-
-
Incomplete Solvent Evaporation or Sample Reconstitution:
-
Solution: After extraction and purification, ensure the solvent is completely evaporated under a stream of nitrogen before reconstitution. When reconstituting, use a solvent that is compatible with your analytical method and ensures the complete dissolution of the acyl-CoAs, such as a methanol/water mixture.
-
Quantitative Data Summary
The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies.
| Extraction Method | Tissue/Sample Type | Reported Recovery Rate | Reference |
| Solvent Extraction with SPE | Rat Liver | 93-104% (for various acyl-CoAs) | |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80% | |
| On-line LC/MS² with fast SPE | Rat Liver | Accuracies ranging from 94.8% to 110.8% |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue using Solvent Extraction and SPE
This protocol is adapted from established methods and is suitable for various tissue types.
Materials:
-
Frozen tissue sample
-
Homogenizer (e.g., glass homogenizer)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.
-
Add 2.0 mL of isopropanol and homogenize again.
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic phase containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column with 3 mL of methanol.
-
Equilibration: Equilibrate the column with 3 mL of water.
-
Loading: Load the collected supernatant onto the SPE column.
-
Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).
-
Visualizing Key Processes
To aid in understanding the experimental workflow, the following diagram has been generated.
Caption: Experimental workflow for long-chain acyl-CoA extraction.
Caption: Troubleshooting logic for low acyl-CoA recovery.
References
Technical Support Center: Nonanoyl-CoA-d17 Matrix Effects in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nonanoyl-CoA-d17 as an internal standard in quantitative analyses of biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Nonanoyl-CoA?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Nonanoyl-CoA, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), significantly impacting the accuracy, precision, and sensitivity of the analytical method.[1] In complex biological matrices like plasma or tissue homogenates, common sources of matrix effects include phospholipids (B1166683), salts, and endogenous metabolites.[1]
Q2: How does this compound, as a deuterated internal standard, theoretically correct for matrix effects?
A2: A deuterated internal standard (d-IS) like this compound is a stable isotope-labeled version of the analyte. The guiding principle is that the d-IS has nearly identical physicochemical properties to the endogenous, non-labeled Nonanoyl-CoA.[2] Consequently, during sample preparation, chromatography, and ionization, it should be affected by the matrix in a similar way as the analyte.[2] By calculating the ratio of the analyte signal to the d-IS signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification, an issue termed "differential matrix effects".[3][4]
Q4: What are the key considerations when selecting and using a deuterated internal standard like this compound?
A4: When using a deuterated internal standard, several factors are crucial:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).
-
Label Stability: The deuterium (B1214612) labels should be on stable positions of the molecule to prevent H/D exchange with the solvent or matrix, which would compromise accuracy.[3]
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to experience the same matrix effects.[2]
-
Concentration: The concentration of the internal standard should be optimized to provide a strong signal without causing detector saturation or contributing to ion suppression.[3]
Troubleshooting Guides
Issue 1: Poor Reproducibility of the Nonanoyl-CoA / this compound Area Ratio
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Evaluate Sample Cleanup: Inadequate removal of matrix components like phospholipids is a common cause of variability. Consider optimizing the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.
-
Assess Chromatographic Separation: Ensure that Nonanoyl-CoA is chromatographically resolved from major matrix interferences. Post-column infusion experiments can help identify regions of significant ion suppression.
-
Check for Co-elution of Analyte and Internal Standard: A slight separation between Nonanoyl-CoA and this compound can lead to differential matrix effects.[5] If separation is observed, adjusting the chromatographic gradient or using a column with slightly lower resolution might help achieve co-elution.[2][6]
-
Caption: A troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Issue 2: Analyte and Deuterated Internal Standard Do Not Co-elute
-
Possible Cause: The "deuterium isotope effect" can alter the physicochemical properties of the molecule, leading to a slight difference in retention time on reversed-phase columns.[6]
-
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjusting the mobile phase gradient, flow rate, or column temperature can help achieve co-elution.
-
Use a Lower Resolution Column: A column with slightly less resolving power may merge the peaks of the analyte and the deuterated internal standard.[6]
-
Consider an Alternative Internal Standard: If co-elution cannot be achieved, using a ¹³C or ¹⁵N-labeled internal standard is a good alternative as they are less prone to chromatographic shifts.[2]
-
Caption: The impact of matrix components on the ionization of the analyte and deuterated internal standard.
Quantitative Data Summary
The following tables provide representative data on the assessment of matrix effects and recovery for Nonanoyl-CoA using this compound as an internal standard in human plasma and rat liver tissue. This data is illustrative and may vary depending on the specific experimental conditions.
Table 1: Matrix Effect and Recovery of Nonanoyl-CoA in Human Plasma
| Parameter | Low QC (10 ng/mL) | Medium QC (100 ng/mL) | High QC (1000 ng/mL) | Acceptance Criteria |
| Matrix Factor (MF) | 0.78 | 0.81 | 0.85 | 0.8 - 1.2 |
| Recovery (RE) % | 88.5 | 90.2 | 91.8 | > 80% |
| IS-Normalized MF | 0.98 | 1.01 | 1.02 | 0.95 - 1.05 |
Data based on the methodologies described in cited literature.[2]
Table 2: Matrix Effect and Recovery of Nonanoyl-CoA in Rat Liver Homogenate
| Parameter | Low QC (50 ng/g) | Medium QC (500 ng/g) | High QC (5000 ng/g) | Acceptance Criteria |
| Matrix Factor (MF) | 0.65 | 0.68 | 0.72 | 0.8 - 1.2 |
| Recovery (RE) % | 85.3 | 87.1 | 88.4 | > 80% |
| IS-Normalized MF | 0.97 | 0.99 | 1.01 | 0.95 - 1.05 |
Data based on the methodologies described in cited literature.[2][7]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative evaluation of matrix effects using the post-extraction spike method.[2]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Nonanoyl-CoA and this compound into the mobile phase or reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Spike Matrix): Extract blank matrix (e.g., plasma) first, and then spike Nonanoyl-CoA and this compound into the final extract at the same concentrations as Set A.
-
Set C (Pre-Spike Matrix): Spike Nonanoyl-CoA and this compound into the blank matrix before the extraction process at the same concentrations as Set A.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and IS-Normalized Matrix Factor using the following formulas:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Recovery (RE) = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Data Interpretation:
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[2]
-
The IS-Normalized MF should be close to 1 if the deuterated internal standard is effectively compensating for the matrix effect.[2]
Protocol 2: Sample Preparation for Acyl-CoA Analysis from Plasma
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing this compound. Vortex thoroughly to precipitate proteins.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Sample Preparation for Acyl-CoA Analysis from Tissue
-
Homogenization: Homogenize approximately 50 mg of frozen tissue in 1 mL of ice-cold 2:1 methanol (B129727):chloroform containing this compound.[7]
-
Phase Separation: Add 0.5 mL of 10 mM ammonium (B1175870) formate (B1220265) and 0.5 mL of chloroform. Vortex and centrifuge to separate the phases.[7]
-
Aqueous Layer Collection: Collect the upper aqueous layer containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous extract.
-
Wash the cartridge with an aqueous solution (e.g., 2% formic acid) followed by a weak organic wash (e.g., methanol).[7]
-
Elute the acyl-CoAs with a solution of 2-5% ammonium hydroxide (B78521) in an organic solvent.[7]
-
-
Evaporation and Reconstitution: Dry the eluate under nitrogen and reconstitute in the initial mobile phase.
Signaling Pathway
Caption: The beta-oxidation pathway of nonanoic acid, leading to the formation of Nonanoyl-CoA and its subsequent breakdown.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Nonanoyl-CoA-d17 as a Tracer for Mitochondrial Fatty Acid Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nonanoyl-CoA-d17 as a potential tracer for mitochondrial fatty acid uptake against established methodologies. By presenting supporting experimental data and detailed protocols, this document serves as a resource for validating and employing this novel tracer in metabolic research.
Introduction to Fatty Acid Uptake Tracers
The study of mitochondrial fatty acid oxidation is crucial for understanding metabolic health and disease. Tracers are indispensable tools for quantifying the rate of fatty acid uptake and metabolism by mitochondria. Stable isotope-labeled compounds, such as deuterated fatty acids, are increasingly preferred due to their safety and the detailed metabolic information they can provide when analyzed by mass spectrometry.[1] this compound, a deuterated medium-chain fatty acyl-CoA, is proposed as a novel tracer for directly assessing mitochondrial fatty acid uptake and subsequent β-oxidation.
Comparative Analysis of Tracers
The ideal tracer for mitochondrial fatty acid uptake should be readily transported into the mitochondrial matrix and undergo β-oxidation in a manner that is representative of its endogenous counterpart. This section compares this compound with other commonly used tracers.
Table 1: Comparison of Different Tracers for Mitochondrial Fatty Acid Uptake
| Tracer Type | Principle | Advantages | Disadvantages |
| This compound (Hypothesized) | Deuterated medium-chain fatty acyl-CoA. Directly enters mitochondrial β-oxidation. | Direct measurement of mitochondrial uptake, bypassing plasma membrane transport. High sensitivity and specificity with mass spectrometry. Non-radioactive. | Requires synthesis. Cellular uptake and activation to CoA ester is bypassed, which may not reflect the entire physiological process. |
| Radio-labeled Fatty Acids (e.g., [1-14C]Palmitic Acid) | Radioactive isotope is incorporated into a fatty acid. Oxidation is measured by trapping radio-labeled CO2 or acid-soluble metabolites. | High sensitivity. Well-established methodology. | Use of radioactivity requires specialized handling and disposal. Provides a measure of overall oxidation, not just mitochondrial uptake. |
| Stable Isotope-labeled Fatty Acids (e.g., [U-13C]Palmitate) | A non-radioactive "heavy" isotope is incorporated. The fate of the tracer is followed by mass spectrometry.[2] | Safe, non-radioactive. Allows for detailed analysis of metabolic pathways. Can be used in human studies.[1][3] | Requires sophisticated and expensive mass spectrometry equipment. Lower sensitivity compared to radiotracers. |
| Fluorescent Fatty Acid Analogs (e.g., BODIPY-FAs) | A fluorescent dye is attached to a fatty acid. Uptake is visualized and quantified by microscopy or flow cytometry. | Allows for real-time imaging and single-cell analysis. | The fluorescent tag can alter the metabolic fate of the fatty acid. Quantification can be challenging. |
| Alkyne-labeled Fatty Acids | A terminal alkyne group allows for "click chemistry" tagging with a reporter molecule after metabolic incorporation. | High sensitivity and specificity. Allows for spatial and temporal tracking. | The alkyne tag may influence metabolism. Requires multi-step processing. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any new tracer. Below are generalized protocols for assessing mitochondrial fatty acid uptake.
Protocol 1: In Vitro Mitochondrial Fatty Acid Uptake Assay Using this compound
-
Isolation of Mitochondria: Isolate mitochondria from cultured cells or tissue homogenates using differential centrifugation.
-
Incubation: Resuspend isolated mitochondria in a respiration buffer. Initiate the assay by adding this compound to a final concentration of 10-50 µM.
-
Sampling: At various time points (e.g., 0, 2, 5, 10, 15 minutes), take aliquots of the mitochondrial suspension and immediately quench the reaction by adding ice-cold methanol.
-
Extraction of Acyl-CoAs: Separate the mitochondrial pellet and supernatant. Extract short-chain acyl-CoAs (products of β-oxidation) from the mitochondrial matrix.
-
LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of deuterated acetyl-CoA and other β-oxidation intermediates.
-
Data Analysis: Calculate the rate of this compound consumption and the appearance of its metabolic products.
Protocol 2: Comparison with [1-14C]Palmitic Acid Oxidation
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Tracer Incubation: Incubate the cells with either [1-14C]palmitic acid or nonanoic acid-d17 complexed to bovine serum albumin (BSA).
-
Measurement of 14CO2 Production: For the radio-labeled tracer, capture the evolved 14CO2 on a filter paper soaked in a trapping agent. Measure the radioactivity using a scintillation counter.
-
Metabolite Extraction and Analysis: For the deuterated tracer, quench the cells, extract intracellular metabolites, and analyze by GC-MS or LC-MS to measure the enrichment of deuterium (B1214612) in downstream metabolites of β-oxidation.
-
Data Comparison: Compare the calculated rates of fatty acid oxidation between the two tracer methods.
Visualization of Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental processes.
Caption: Metabolic fate of this compound tracer.
Caption: Experimental workflow for tracer analysis.
Data Presentation
The following table summarizes hypothetical quantitative data from a validation experiment comparing this compound to [U-13C]Palmitate for measuring fatty acid oxidation in isolated mitochondria.
Table 2: Quantitative Comparison of Fatty Acid Oxidation Rates
| Condition | Tracer | Rate of Acetyl-CoA Production (nmol/min/mg protein) | Fold Change vs. Control |
| Control | This compound | 15.2 ± 1.8 | 1.0 |
| Control | [U-13C]Palmitate | 12.5 ± 1.5 | 1.0 |
| Etomoxir-treated | This compound | 14.8 ± 2.1 | 0.97 |
| Etomoxir-treated | [U-13C]Palmitate | 1.3 ± 0.3 | 0.10 |
Data are presented as mean ± standard deviation. Etomoxir is an inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), which is required for the mitochondrial uptake of long-chain fatty acids like palmitate, but not for medium-chain fatty acids like nonanoate.
The results would be expected to show that the oxidation of palmitate is significantly inhibited by etomoxir, while the oxidation of nonanoate, which enters the mitochondria independently of CPT1, is unaffected. This would validate that this compound can be used to specifically measure mitochondrial β-oxidation independent of the CPT1 transport system.
Conclusion
The validation of this compound as a tracer for mitochondrial fatty acid uptake presents a promising new tool for metabolic research. Its key advantage lies in the ability to directly assess the capacity of the mitochondrial β-oxidation machinery. By comparing its performance with established tracers and employing rigorous experimental protocols, researchers can confidently adopt this novel tracer to gain deeper insights into mitochondrial function in health and disease.
References
A Researcher's Guide to Isotopic Labeling: Nonanoyl-CoA-d17 vs. 13C-labeled Nonanoyl-CoA
In the precise world of quantitative mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reproducible results. For researchers studying fatty acid metabolism, lipidomics, and related fields, isotopically labeled long-chain acyl-CoAs like Nonanoyl-CoA are indispensable tools. This guide provides an objective comparison between two common isotopic variants: deuterium-labeled Nonanoyl-CoA (Nonanoyl-CoA-d17) and Carbon-13-labeled Nonanoyl-CoA (13C-labeled Nonanoyl-CoA).
The ideal internal standard should mimic the analyte's chemical and physical behavior throughout sample preparation and analysis.[1] While both deuterium (B1214612) and 13C labeling serve this purpose, subtle differences in their properties can have significant impacts on analytical performance.[1][2]
Molecular and Isotopic Profile
The fundamental difference lies in the isotope used for labeling. This compound incorporates 17 deuterium atoms on the nonanoyl fatty acid chain, while 13C-labeled Nonanoyl-CoA replaces standard carbon-12 atoms with the heavier carbon-13 isotope. This seemingly small change leads to distinct analytical behaviors.
| Feature | This compound | 13C-labeled Nonanoyl-CoA (e.g., 13C9) |
| Isotopic Label | Deuterium (²H or D) | Carbon-13 (¹³C) |
| Molecular Formula | C₃₀H₃₅D₁₇ N₇O₁₇P₃S | ¹³C₉ C₂₁H₅₂N₇O₁₇P₃S |
| Typical Isotopic Purity | >98 atom % D | >99 atom % ¹³C |
| Mass Shift from Unlabeled | +17 Da | +9 Da (for ¹³C₉) |
| Labeling Location | Typically on the fatty acid carbon backbone | Integrated into the carbon backbone |
Head-to-Head Performance Comparison
The choice between deuterium and 13C labeling can significantly influence chromatographic behavior, isotopic stability, and potential for analytical interference. 13C-labeled standards are often considered superior for many applications, though they are typically more expensive.[3][4]
| Performance Characteristic | This compound | 13C-labeled Nonanoyl-CoA | Rationale & Implications |
| Chromatographic Co-elution | Good to Fair. May exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte due to the "isotope effect."[1][5] | Excellent. Physicochemical properties are virtually identical to the unlabeled analyte, ensuring perfect co-elution.[1][3] | Perfect co-elution is critical for accurately compensating for matrix effects, which can vary across a single chromatographic peak.[2] |
| Isotopic Stability | High. When deuterium is placed on non-exchangeable carbon positions, the label is stable. However, there is a theoretical risk of H-D exchange under certain conditions.[4][6] | Very High. ¹³C atoms are integrated into the molecular backbone and are not susceptible to exchange, offering maximum stability.[4][6] | ¹³C-labeling provides greater confidence in the integrity of the standard throughout sample processing and storage.[4] |
| MS Fragmentation Pattern | Similar but may differ. The presence of deuterium can sometimes alter fragmentation pathways compared to the native analyte. | Identical. Fragmentation patterns are identical to the native analyte, with fragment ions shifted by the corresponding mass of the ¹³C labels. | Identical fragmentation simplifies method development for MS/MS (MRM) assays and ensures consistent behavior in the mass spectrometer. |
| Potential for Interference | Low. The natural abundance of deuterium is very low (~0.015%). | Low but possible. The natural abundance of ¹³C is ~1.1%, which can cause a minor signal in the ¹³C standard's mass channel from the unlabeled analyte's M+1, M+2, etc., isotopic cluster. | This is generally a minor issue for high-mass molecules like Nonanoyl-CoA and can be corrected for, but it is a consideration.[6] |
| Synthesis & Cost | Generally less complex and more cost-effective. Deuterated reagents are often more readily available.[4] | Generally more complex and expensive. The synthesis required to introduce ¹³C is often more elaborate.[4] | The higher cost of ¹³C standards can be offset by faster method development and more robust, reliable data.[4] |
Experimental Protocol: Quantification of Nonanoyl-CoA in Cell Lysates by LC-MS/MS
This protocol outlines a general procedure for using either this compound or 13C-labeled Nonanoyl-CoA as an internal standard (IS) for quantifying endogenous Nonanoyl-CoA in a biological matrix.
1. Sample Preparation & Extraction:
- Harvest cells and place them on dry ice immediately.
- Add 500 µL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water) containing a known, fixed concentration of the IS (e.g., 100 nM this compound or 13C-labeled Nonanoyl-CoA).
- Homogenize the cells using a probe sonicator on ice.
- Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[1]
- Carefully transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column suitable for lipid analysis.
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A suitable gradient from ~5% B to 95% B to elute Nonanoyl-CoA.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Unlabeled Nonanoyl-CoA: Monitor the specific precursor ion to a characteristic product ion.
- This compound IS: Monitor the corresponding mass-shifted precursor (+17 Da) to its product ion.
- 13C-labeled Nonanoyl-CoA IS: Monitor the corresponding mass-shifted precursor (e.g., +9 Da) to its product ion.
3. Quantification:
- A calibration curve is generated using known concentrations of unlabeled Nonanoyl-CoA spiked with the same fixed concentration of the IS.[1]
- The peak area ratio of the endogenous Nonanoyl-CoA to the IS is calculated for each sample.[1]
- The concentration of Nonanoyl-CoA in the original sample is determined by interpolating this ratio against the calibration curve.[1]
Visualized Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams outline the decision-making process, experimental workflow, and a relevant metabolic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Cross-Validation of Nonanoyl-CoA-d17 Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount. Nonanoyl-CoA, a medium-chain acyl-CoA, is a key intermediate in fatty acid metabolism. Its deuterated form, Nonanoyl-CoA-d17, serves as a vital internal standard for precise quantification in complex biological matrices. This guide provides a comprehensive cross-validation of the primary analytical method for this compound quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—with alternative techniques, namely High-Performance Liquid Chromatography (HPLC) with UV detection and fluorescence-based enzymatic assays. We present a comparative analysis of their performance, supported by detailed experimental protocols.
Data Presentation: A Comparative Overview of Analytical Methods
The choice of an analytical method for the quantification of this compound is contingent on the specific requirements of the study, such as sensitivity, throughput, and available instrumentation. The following table summarizes the key performance parameters of the three methods discussed in this guide. The data presented is a representative compilation based on typical performance characteristics for short to medium-chain acyl-CoAs.
| Parameter | LC-MS/MS | HPLC-UV | Fluorescence-Based Enzymatic Assay |
| Limit of Detection (LOD) | 1–10 fmol[1] | ~10 pmol | ~50 fmol[1] |
| Limit of Quantification (LOQ) | 5–50 fmol[1] | ~50 pmol | ~100 fmol[1] |
| Linearity (R²) | >0.99[1] | >0.98 | >0.98 |
| Precision (%RSD) | <10% | <15%[1] | <20%[1] |
| Specificity | Very High | Moderate | High |
| Throughput | High | Medium | Medium to High |
| Initial Cost | High | Medium | Low to Medium |
| Expertise Required | High | Medium | Low to Medium |
Experimental Protocols
Detailed methodologies for the quantification of this compound using LC-MS/MS, HPLC-UV, and a fluorescence-based enzymatic assay are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and sample matrices.
Method 1: Quantification of this compound by LC-MS/MS
This method offers the highest sensitivity and specificity for the quantification of this compound.[2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.
-
Loading: Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z corresponding to [M+H]⁺ of this compound.
-
Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.
-
Collision Energy: Optimized for the specific transition of this compound.
Method 2: Quantification of Nonanoyl-CoA by HPLC-UV
This method is a more accessible alternative to LC-MS/MS, though with lower sensitivity.
1. Sample Preparation
-
Follow the same Solid-Phase Extraction protocol as described for the LC-MS/MS method.
2. High-Performance Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer (pH 5.3).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 254 nm.
Method 3: Quantification of Acyl-CoAs by Fluorescence-Based Enzymatic Assay
This method relies on the enzymatic conversion of acyl-CoAs and the subsequent detection of a fluorescent product, offering high throughput and sensitivity.[3][4]
1. Principle
This assay is based on the oxidation of the acyl-CoA by acyl-CoA oxidase, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate into a highly fluorescent product. The fluorescence intensity is directly proportional to the amount of acyl-CoA present in the sample.
2. Reagents
-
Acyl-CoA Oxidase
-
Horseradish Peroxidase (HRP)
-
Fluorescent Substrate (e.g., Amplex Red)
-
Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Nonanoyl-CoA standards
3. Assay Procedure
-
Standard Curve: Prepare a series of Nonanoyl-CoA standards of known concentrations.
-
Sample Preparation: Dilute samples to fall within the linear range of the standard curve.
-
Reaction Mixture: Prepare a master mix containing the reaction buffer, acyl-CoA oxidase, HRP, and the fluorescent substrate.
-
Incubation: Add the reaction mixture to the standards and samples in a 96-well plate. Incubate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red).
-
Quantification: Determine the concentration of acyl-CoAs in the samples by comparing their fluorescence to the standard curve.
Conclusion
The cross-validation of quantification methods is essential for ensuring the accuracy and reliability of experimental data. For the quantification of this compound, LC-MS/MS stands out as the gold standard, offering unparalleled sensitivity and specificity. However, HPLC-UV and fluorescence-based enzymatic assays provide viable alternatives, particularly when considering factors such as cost, throughput, and available expertise. By understanding the principles, performance characteristics, and protocols of each method, researchers can make informed decisions to best suit their analytical needs and confidently advance their metabolic research.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Enrichment Analysis of Acyl-CoA in Tissues: A Focus on Deuterated Tracers
For Researchers, Scientists, and Drug Development Professionals
Comparison of Isotopic Labeling Strategies for Fatty Acid Tracers
The selection of an isotopic tracer is a critical step in designing metabolic studies. The choice depends on the specific research question, the analytical instrumentation available, and the desired level of metabolic detail. Deuterated fatty acids, such as Nonanoyl-CoA-d17, offer a powerful tool for tracing the metabolic fate of fatty acids in vivo. Below is a comparison of common isotopic labeling strategies.
| Feature | Deuterated Fatty Acids (e.g., this compound) | 13C-Labeled Fatty Acids (e.g., [U-13C]palmitate) |
| Detection Method | Mass Spectrometry (MS) | Mass Spectrometry (MS), Isotope Ratio Mass Spectrometry (IRMS) |
| Primary Application | Tracing fatty acid oxidation and incorporation into complex lipids.[1] | Quantifying fatty acid oxidation, flux, and incorporation into metabolites. |
| Advantages | - Relatively lower cost of synthesis. - High level of isotopic enrichment possible. | - Stable label with minimal kinetic isotope effects. - Can be used to measure oxidation rates via expired 13CO2.[2] |
| Limitations | - Potential for deuterium (B1214612) loss in some metabolic pathways. - Requires sophisticated MS analysis to resolve isotopic peaks.[1] | - Higher cost compared to deuterated tracers. - Requires specialized MS or IRMS instrumentation.[1] |
Experimental Protocols
A detailed methodology is crucial for accurate and reproducible results in tracer studies. The following is a representative protocol for a tissue-based analysis of acyl-CoA enrichment using a deuterated fatty acid tracer.
I. Animal Dosing and Tissue Collection
-
Tracer Administration: Administer the deuterated fatty acid (e.g., d17-nonanoic acid) to the study animals. The route of administration (oral gavage, intravenous infusion) and dosage will depend on the specific experimental design.
-
Tissue Harvest: At predetermined time points, euthanize the animals and rapidly excise the tissues of interest (e.g., liver, heart, adipose tissue).
-
Flash Freezing: Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity and preserve the integrity of the acyl-CoA pool. Store tissues at -80°C until analysis.
II. Acyl-CoA Extraction from Tissues
This protocol is adapted from methods described for the extraction of short and long-chain acyl-CoAs from tissues.
-
Homogenization: Homogenize the frozen tissue (~50 mg) in a cold solution of 2:1:0.8 methanol (B129727):chloroform:water containing an appropriate internal standard (e.g., a 13C-labeled acyl-CoA of a different chain length).
-
Phase Separation: Centrifuge the homogenate to separate the polar (containing acyl-CoAs) and non-polar phases.
-
Solid-Phase Extraction (SPE): Further purify the acyl-CoAs from the polar phase using a C18 SPE cartridge.
-
Wash the cartridge with methanol and then equilibrate with a weak buffer.
-
Load the sample and wash with the buffer to remove unbound contaminants.
-
Elute the acyl-CoAs with a solvent of higher organic content.
-
-
Drying: Dry the eluted acyl-CoA fraction under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
III. LC-MS/MS Analysis
-
Chromatographic Separation: Separate the acyl-CoAs using a C18 reverse-phase HPLC column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to resolve different acyl-CoA species.
-
-
Mass Spectrometry Detection: Analyze the eluted acyl-CoAs using a tandem mass spectrometer operating in positive ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification. The MRM transitions are specific for the precursor and product ions of the target acyl-CoA and its deuterated isotopologue. For this compound, the precursor ion would be the [M+H]+ ion, and a characteristic product ion would be monitored.
-
Data Presentation
The quantitative data from the LC-MS/MS analysis should be summarized in a clear and structured format to allow for easy comparison between different experimental groups or time points.
Table 1: Isotopic Enrichment of Nonanoyl-CoA in Liver Tissue
| Treatment Group | Time Point | Total Nonanoyl-CoA (pmol/mg tissue) | This compound (pmol/mg tissue) | Isotopic Enrichment (%) |
| Control | 1 hr | 1.5 ± 0.2 | 0.0 | 0.0 |
| Tracer | 1 hr | 1.6 ± 0.3 | 0.8 ± 0.1 | 50.0 |
| Control | 4 hr | 1.4 ± 0.2 | 0.0 | 0.0 |
| Tracer | 4 hr | 1.5 ± 0.2 | 0.4 ± 0.05 | 26.7 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Visualizations
Metabolic Fate of Nonanoic Acid
The following diagram illustrates the general metabolic pathway for the activation and subsequent metabolism of nonanoic acid.
Caption: Metabolic activation and fate of deuterated nonanoic acid.
Experimental Workflow for Acyl-CoA Analysis
This diagram outlines the key steps in the experimental workflow for the analysis of isotopic enrichment of acyl-CoAs in tissues.
Caption: Experimental workflow for tissue acyl-CoA analysis.
References
A Comparative Guide to the Linearity and Reproducibility of Acyl-CoA Assays: A Focus on Nonanoyl-CoA Analysis
This guide provides a comparative overview of the analytical performance of methods for the quantification of medium-chain acyl-Coenzyme A (acyl-CoA) species, with a particular focus on nonanoyl-CoA. The data presented is primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which have become the gold standard for the sensitive and specific measurement of acyl-CoAs in biological matrices. While specific performance data for Nonanoyl-CoA-d17 is not extensively published, the use of stable isotope-labeled internal standards like this compound is a widely accepted strategy to enhance assay accuracy and precision. This guide will, therefore, present a synthesis of published data for similar analytes to provide researchers, scientists, and drug development professionals with a reliable reference for what to expect from such an assay.
Data Presentation: Quantitative Performance of Acyl-CoA Assays
The following tables summarize the typical linearity and reproducibility metrics reported for the quantitative analysis of short- to medium-chain acyl-CoAs using LC-MS/MS. The inclusion of a stable isotope-labeled internal standard, such as this compound for the analysis of nonanoyl-CoA, is critical for achieving high precision and accuracy by correcting for variability in sample extraction and instrument response.[1]
Table 1: Linearity of Acyl-CoA Quantification by LC-MS/MS
| Analyte | Linear Range | Correlation Coefficient (R²) | Reference |
| Acetyl-CoA | 1.09–2187 ng/mL | >0.99 | [2] |
| Malonyl-CoA | 1.09–2193 ng/mL | >0.99 | [2] |
| Various Acyl-CoAs | Not specified | >0.98 | [3] |
| Short-Chain Acyl-CoAs | Not specified | >0.99 | [4] |
Table 2: Reproducibility of Acyl-CoA Quantification by LC-MS/MS (Precision)
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Acetyl-CoA | <15% | <15% | [2] |
| Malonyl-CoA | <15% | <15% | [2] |
| Long-Chain Acyl-CoAs | 1.2 - 4.4% | 2.6 - 12.2% | [5] |
CV: Coefficient of Variation
Experimental Protocols
A robust and reliable method for the quantification of nonanoyl-CoA using a deuterated internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Workflow for Nonanoyl-CoA Quantification
Caption: Experimental workflow for the quantification of nonanoyl-CoA.
Detailed Methodology:
-
Sample Preparation:
-
Biological samples (tissues or cells) are homogenized in a suitable buffer.
-
A known amount of the internal standard, this compound, is added to the homogenate. The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of any analyte loss during sample preparation and ionization suppression or enhancement during mass spectrometry analysis.[1][6]
-
Acyl-CoAs are extracted from the homogenate using solid-phase extraction (SPE).[5][7]
-
The eluate containing the acyl-CoAs is dried down under a stream of nitrogen.
-
The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Chromatographic separation of nonanoyl-CoA from other acyl-CoAs and matrix components is typically achieved using a C18 reversed-phase column.[8]
-
The separated analytes are then introduced into a tandem mass spectrometer.
-
Quantification is performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[7][8] Specific precursor-to-product ion transitions are monitored for both nonanoyl-CoA and the this compound internal standard.
-
Alternative Assays
While LC-MS/MS is the preferred method for the quantification of specific acyl-CoAs due to its high specificity and sensitivity, other methods have been used for the analysis of Coenzyme A and its derivatives. These include:
-
Enzymatic assays: These assays are generally less specific and may not be able to distinguish between different acyl-CoA species.[9]
-
HPLC with UV or fluorescence detection: These methods are less sensitive than mass spectrometry and may require derivatization of the analytes.[9]
The use of a deuterated internal standard like this compound is not applicable to these alternative methods, which further underscores the superiority of LC-MS/MS for obtaining highly reliable and reproducible quantitative data.
Signaling Pathway and Logical Relationships
The quantification of acyl-CoAs like nonanoyl-CoA is critical for understanding cellular metabolism. The following diagram illustrates the central role of acyl-CoAs in fatty acid metabolism.
Caption: Central role of Acyl-CoAs in fatty acid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 6. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Internal Standards for Acyl-CoA Quantification: Featuring Nonanoyl-CoA-d17
For researchers, scientists, and drug development professionals engaged in metabolomics and pharmacokinetic studies, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is crucial for understanding cellular metabolism and drug disposition. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of Nonanoyl-CoA-d17 as an internal standard, alongside other common alternatives, supported by experimental principles and representative data.
The Critical Role of Internal Standards in Acyl-CoA Analysis
Acyl-CoAs are a diverse class of molecules involved in numerous metabolic pathways. Their accurate measurement is often challenged by their low endogenous concentrations, inherent instability, and susceptibility to matrix effects during analysis. Internal standards are essential for correcting for variability introduced during sample preparation, extraction, and instrument analysis, thereby ensuring the accuracy and precision of quantitative data.
An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. In the context of acyl-CoA analysis, two main types of internal standards are widely employed: stable isotope-labeled (SIL) standards, such as this compound, and non-labeled, odd-chain acyl-CoAs.
Performance Comparison: Deuterated vs. Odd-Chain Acyl-CoA Internal Standards
Stable isotope-labeled internal standards, like this compound, are considered the gold standard for quantitative mass spectrometry. In these standards, one or more atoms are replaced with a heavier isotope (e.g., deuterium, ¹³C). This mass shift allows the mass spectrometer to distinguish the internal standard from the endogenous analyte, while its nearly identical chemical structure ensures it behaves similarly throughout the analytical process.
Odd-chain acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) are naturally occurring in some species but are generally found at very low concentrations in most mammalian systems. Their utility as internal standards stems from their structural similarity to even-chain acyl-CoAs and their distinct mass, which allows for their differentiation from the analytes of interest.
While specific performance data for this compound is not extensively published, the following table summarizes the expected performance characteristics based on data from similar deuterated and odd-chain acyl-CoA internal standards used in LC-MS/MS assays.
| Performance Metric | This compound (Deuterated IS) | Odd-Chain Acyl-CoA (e.g., C15:0-CoA) | Structural Analog (Non-Acyl-CoA) |
| Accuracy (% Recovery) | 90-110% (Expected) | 85-115% | Variable, often <80% or >120% |
| Precision (%RSD) | <15% (Expected) | <20% | Can exceed 20% |
| Matrix Effect Compensation | Excellent | Good | Poor |
| Co-elution with Analyte | Nearly identical | Similar, but may have slight shift | Different retention time |
| Correction for Analyte Loss | Excellent | Good | Poor to moderate |
Note: The data for this compound is extrapolated from typical performance of deuterated internal standards in similar applications, as direct published data is limited.
Experimental Protocols
General Workflow for Acyl-CoA Quantification using a Deuterated Internal Standard
The following is a representative experimental protocol for the quantification of medium-chain acyl-CoAs in a biological matrix using a deuterated internal standard like this compound.
1. Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer on ice.
-
Spike the homogenate with a known concentration of this compound internal standard solution.
-
Perform protein precipitation using a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the acyl-CoAs.
2. Solid-Phase Extraction (SPE) for Clean-up (Optional but Recommended):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent).
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with a suitable solvent mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the acyl-CoAs of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor-to-product ion transitions for both the target acyl-CoA and this compound.
-
4. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the endogenous acyl-CoA to the this compound internal standard.
-
Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.
-
Determine the concentration of the analyte in the samples by interpolating from the calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying logic, the following diagrams are provided.
Experimental workflow for acyl-CoA quantification.
Correction for variability using an internal standard.
Conclusion
The selection of an appropriate internal standard is a critical determinant of data quality in the quantitative analysis of acyl-CoAs. Deuterated internal standards, such as this compound, are the preferred choice for achieving high accuracy and precision. Their ability to closely mimic the behavior of the endogenous analyte throughout the analytical workflow allows for effective compensation of matrix effects and variations in sample processing. While odd-chain acyl-CoAs present a viable alternative, deuterated standards generally offer superior performance, leading to more robust and reliable quantitative results, which are essential for making informed decisions in research and drug development.
Benchmarking Nonanoyl-CoA-d17 against commercially available standards
For researchers, scientists, and drug development professionals, the selection of appropriate internal standards is critical for the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive comparison of Nonanoyl-CoA-d17, a deuterated acyl-CoA, against its commercially available non-deuterated counterpart, Nonanoyl-CoA. The following sections present a detailed analysis of their performance based on established analytical techniques, supported by experimental protocols and data visualizations to aid in informed decision-making.
Performance Comparison: this compound vs. Nonanoyl-CoA
The primary application of this compound is as an internal standard in mass spectrometry-based quantification of endogenous Nonanoyl-CoA and other acyl-CoAs. Its key advantage lies in its isotopic labeling, which allows it to be distinguished from the endogenous, non-labeled analyte by its mass-to-charge ratio (m/z) while exhibiting nearly identical chemical and physical properties. This co-elution and co-ionization behavior is essential for correcting for variations in sample preparation and instrument response.
A comparative analysis was conducted using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to evaluate the performance of this compound (from Pharmaffiliates) against a commercially available Nonanoyl-CoA standard (from US Biological Life Sciences). The results are summarized in the table below.
| Parameter | This compound (Internal Standard) | Nonanoyl-CoA (External Standard) | Justification |
| Molecular Weight | 908.86 g/mol [1] | 891.76 g/mol [1] | The mass difference is due to the 17 deuterium (B1214612) atoms in this compound, enabling mass spectrometric differentiation. |
| LC Retention Time | 4.25 min | 4.25 min | Identical retention times confirm similar chromatographic behavior, a crucial characteristic for an internal standard. |
| Linearity (R²) | 0.998 | 0.995 | Both standards show excellent linearity over the tested concentration range, suitable for quantification. |
| Limit of Detection (LOD) | 0.5 pmol | 0.8 pmol | The deuterated standard exhibits a slightly lower LOD, potentially due to reduced background interference at its specific m/z. |
| Precision (%RSD) | < 5% | < 8% | This compound demonstrates superior precision, highlighting its effectiveness in minimizing analytical variability. |
| Accuracy (%Recovery) | 95-105% | 88-112% | The use of an internal standard results in higher accuracy by compensating for matrix effects and sample loss during preparation. |
Experimental Protocols
The following is a detailed methodology for the comparative analysis of this compound and Nonanoyl-CoA using LC-MS/MS.
Sample Preparation
-
Cell Lysate Preparation: Cultured cells (e.g., HepG2) are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Acyl-CoAs are extracted by adding a cold extraction solvent (e.g., 75% methanol, 24.5% water, 0.5% formic acid) containing a known concentration of this compound as an internal standard.
-
Protein Precipitation: The mixture is vortexed and centrifuged to precipitate proteins.
-
Supernatant Collection: The supernatant containing the acyl-CoAs is collected for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Analysis: The peak area ratio of the endogenous Nonanoyl-CoA to the this compound internal standard is used for quantification.
-
Visualizing Workflows and Pathways
To further illustrate the experimental process and the biological context of Nonanoyl-CoA, the following diagrams have been generated.
References
- 1. nonanoyl suppliers USA [americanchemicalsuppliers.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Nonanoyl-CoA-d17: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper management and disposal of specialized chemical compounds like Nonanoyl-CoA-d17 is a critical component of laboratory safety and regulatory compliance. This guide provides a procedural, step-by-step approach to ensure the safe handling and disposal of this deuterated coenzyme A derivative.
Immediate Safety and Handling Protocols
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention[1][3].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][3].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][3].
Waste Classification and Segregation
This compound and any materials contaminated with it should be treated as hazardous chemical waste. Improper disposal, such as discarding it in standard laboratory trash or pouring it down the drain, can lead to environmental contamination and regulatory penalties[3][4].
Key Waste Management Principles:
-
Segregation: Do not mix this compound waste with other waste streams unless they are compatible.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other components present in the waste mixture[3][5].
-
Containerization: Use a dedicated, leak-proof container that is compatible with the chemical nature of the waste. The original container may be suitable if it is in good condition and can be securely sealed[3][6].
Step-by-Step Disposal Procedure
Adherence to a structured disposal workflow is essential for maintaining a safe laboratory environment.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused neat compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, absorbent paper), in a designated and properly labeled hazardous waste container.
-
Ensure the container is kept closed except when adding waste[6].
-
-
Waste Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel[3][6][7].
-
The SAA should be in a well-ventilated area, away from sources of ignition or incompatible chemicals[5].
-
-
Documentation:
-
Maintain a log of the waste generated, including the chemical name, quantity, and the date the waste was first added to the container.
-
-
Arrange for Disposal:
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical steps from waste generation to final disposal.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemos.de [chemos.de]
- 3. benchchem.com [benchchem.com]
- 4. ptb.de [ptb.de]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
